6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1-(oxan-4-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAWGHMBUULGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681018 | |
| Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-58-4 | |
| Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. While specific comprehensive data for this exact compound is limited in publicly available literature, its structural motifs are common in medicinal chemistry and are associated with a range of biological activities. Benzimidazoles are known to exhibit antimicrobial, antiviral, and anticancer properties. Notably, compounds with similar structures have emerged as potent inhibitors of Ubiquitin Specific Protease 30 (USP30), a deubiquitinating enzyme that plays a crucial role in regulating mitophagy. This guide synthesizes available information on related compounds to provide a technical overview of the synthesis, potential biological activities, and relevant experimental protocols for this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1245649-58-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₃BrN₂O | Calculated |
| Molecular Weight | 281.15 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
Synthesis
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of N-substituted benzimidazoles. A common approach involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by N-alkylation or N-arylation.
Proposed Synthetic Pathway
A likely two-step synthesis is outlined below, starting from commercially available 4-bromo-1,2-phenylenediamine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 6-Bromo-1H-benzimidazole (Intermediate)
This protocol is adapted from general procedures for benzimidazole synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in formic acid (10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1H-benzimidazole.
Experimental Protocol: Synthesis of this compound
This protocol is a general method for N-alkylation of benzimidazoles.
-
Reaction Setup: To a solution of 6-bromo-1H-benzimidazole (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Add 4-bromotetrahydro-2H-pyran (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.
-
Quenching and Extraction: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Biological Activity and Potential Applications
While no specific biological data has been published for CAS 1245649-58-4, its structural features suggest it may be an inhibitor of Ubiquitin Specific Protease 30 (USP30).
USP30 Inhibition and Mitophagy
USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins. This action counteracts the PINK1/Parkin-mediated ubiquitination that flags damaged mitochondria for degradation via a selective autophagy process known as mitophagy. Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria in various diseases, including neurodegenerative disorders like Parkinson's disease.[1]
Caption: USP30's role in the mitophagy signaling pathway.
Representative Biological Data of Related USP30 Inhibitors
The following table presents IC₅₀ values for known benzimidazole and related heterocyclic USP30 inhibitors to provide a context for the potential potency of the title compound.
| Compound | Target | IC₅₀ (nM) | Cell-based Assay | Reference |
| Compound 39 (a benzosulphonamide) | USP30 | ~20 | Mitophagy enhancement in SHSY5Y cells | Not available in search results |
| MF-094 (a naphthylsulfonamide) | USP30 | 2-20 | Increased protein ubiquitination | Not available in search results |
| USP30Inh-1 (a cyano-amide) | USP30 | 15-30 | Mitophagy increase in SHSY5Y cells | [1] |
Experimental Protocols for Biological Evaluation
In Vitro USP30 Inhibition Assay
This is a representative protocol for determining the inhibitory activity of a compound against recombinant USP30.
Caption: Workflow for an in vitro USP30 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In a 96-well plate, add the diluted compound, assay buffer, and recombinant human USP30 enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin), to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Mitophagy Assay
This protocol describes a method to assess the effect of the compound on mitophagy in a cellular context using a fluorescent reporter.
Detailed Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) stably expressing a mitochondria-targeted pH-sensitive fluorescent protein (e.g., mt-Keima) in a multi-well imaging plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Induction of Mitophagy (Optional): To study stress-induced mitophagy, a mitochondrial uncoupler like CCCP can be added for the final few hours of the compound treatment.
-
Imaging: Acquire fluorescent images of the cells using a high-content imaging system or a confocal microscope. Use two different excitation wavelengths to distinguish between mitochondria in the neutral cytoplasm (e.g., 440 nm) and those in the acidic environment of the lysosome after mitophagy (e.g., 586 nm).
-
Image Analysis: Quantify the mitophagic flux by calculating the ratio of the lysosomal (acidic) to the cytoplasmic (neutral) mitochondrial signal. An increase in this ratio indicates an enhancement of mitophagy.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery, particularly in the context of diseases linked to mitochondrial dysfunction. Although specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for structurally related compounds. The potential for this compound to act as a USP30 inhibitor makes it a valuable tool for studying the regulation of mitophagy and a potential starting point for the development of novel therapeutics. Further investigation is warranted to fully characterize its chemical properties and pharmacological profile.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a heterocyclic organic compound featuring a benzimidazole core structure. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in a wide range of biologically active molecules. This technical guide provides a summary of the available and predicted physicochemical properties of this compound, a plausible synthetic route with generalized experimental protocols, and logical workflow diagrams to aid in its synthesis and further research.
Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, a combination of available information and computational predictions is presented. The molecular formula of this compound is C12H13BrN2O, and its CAS number is 1245649-58-4.
Quantitative Data Summary
The following table summarizes the key physicochemical properties. It is important to note that most of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C12H13BrN2O | - |
| Molecular Weight | 297.15 g/mol | Calculated |
| CAS Number | 1245649-58-4 | [1][2] |
| Boiling Point | 425.3 ± 55.0 °C | Predicted[3] |
| Melting Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible two-step synthetic route can be proposed based on established methods for the synthesis of analogous benzimidazole derivatives. The proposed synthesis involves the bromination of a benzimidazole precursor, followed by N-alkylation with a suitable tetrahydro-2H-pyran derivative.
Proposed Synthetic Pathway
A logical workflow for the synthesis is outlined below. This involves the initial formation of 6-bromo-1H-benzimidazole, which is then alkylated to yield the final product.
Generalized Experimental Protocols
The following are generalized protocols for the proposed synthetic steps. These should be optimized for specific laboratory conditions and scales.
Step 1: Synthesis of 6-Bromo-1H-benzimidazole (Intermediate)
This procedure is based on the condensation reaction of an o-phenylenediamine with formic acid.
-
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Formic acid (excess)
-
Sodium hydroxide solution (for neutralization)
-
Suitable solvent for recrystallization (e.g., ethanol/water)
-
-
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine and an excess of formic acid is heated at reflux for several hours.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water.
-
The acidic solution is carefully neutralized with a sodium hydroxide solution until a precipitate is formed.
-
The solid precipitate (crude 6-bromo-1H-benzimidazole) is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Step 2: Synthesis of this compound (Final Product)
This procedure describes the N-alkylation of the benzimidazole intermediate.
-
Materials:
-
6-Bromo-1H-benzimidazole
-
4-Bromotetrahydro-2H-pyran
-
A strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., DMF or THF)
-
Water (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
-
Procedure:
-
To a solution of 6-bromo-1H-benzimidazole in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base is added portion-wise at a reduced temperature (e.g., 0 °C).
-
The mixture is stirred for a short period to allow for the deprotonation of the benzimidazole nitrogen.
-
4-Bromotetrahydro-2H-pyran is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of water.
-
The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Logical Relationships in Synthesis
The synthesis of the target compound follows a clear logical progression, starting with the construction of the core benzimidazole ring system, followed by the introduction of the desired substituent on one of the nitrogen atoms.
Conclusion
This technical guide provides a concise overview of the known and predicted physicochemical properties of this compound. While experimental data for this specific molecule is scarce, the provided information, including a plausible synthetic route and generalized protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The outlined synthetic workflow and logical diagrams offer a clear path for the preparation of this compound, enabling further investigation into its biological activities and potential therapeutic applications. It is strongly recommended that the predicted properties be validated through experimental measurement.
References
In-Depth Technical Guide: Structure Elucidation of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. Due to the limited availability of direct experimental data in publicly accessible literature, this guide outlines a putative synthetic route and expected analytical data based on established chemical principles and spectral data from analogous structures.
Chemical Structure and Properties
The chemical structure of this compound is presented below. Key physicochemical properties are summarized in Table 1.
Structure:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-benzo[d]imidazole
-
To a round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.0 eq).
-
Add an excess of formic acid (e.g., 10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1H-benzo[d]imidazole.
Step 2: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-bromo-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 4-bromotetrahydro-2H-pyran (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the final product.
Structure Elucidation
The definitive structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-2 (imidazole) |
| ~7.8 | d | 1H | H-4 |
| ~7.6 | d | 1H | H-7 |
| ~7.3 | dd | 1H | H-5 |
| ~4.5 | m | 1H | H-1' (methine of pyran) |
| ~4.0 | m | 2H | H-3', H-5' (axial) |
| ~3.6 | m | 2H | H-3', H-5' (equatorial) |
| ~2.2 | m | 2H | H-2', H-6' (axial) |
| ~1.9 | m | 2H | H-2', H-6' (equatorial) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~144 | C-2 (imidazole) |
| ~143 | C-7a |
| ~135 | C-3a |
| ~125 | C-5 |
| ~122 | C-4 |
| ~116 | C-6 (C-Br) |
| ~113 | C-7 |
| ~67 | C-3', C-5' |
| ~55 | C-1' |
| ~32 | C-2', C-6' |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 281 and 283 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine.
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 281 | [M+H]⁺ (with ⁷⁹Br) |
| 283 | [M+H]⁺ (with ⁸¹Br) |
Potential Biological Activity
The benzimidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzimidazole have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many benzimidazole derivatives have shown potent anticancer properties by targeting various cellular pathways.
-
Antifungal and Antibacterial Activity: The benzimidazole core is found in several antimicrobial agents.
-
Antiviral Activity: Certain benzimidazoles have demonstrated efficacy against a range of viruses.
-
Kinase Inhibition: The benzimidazole moiety can act as a scaffold for the design of specific kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Given this background, this compound is a candidate for screening in various biological assays to explore its potential therapeutic applications. A potential logical workflow for preliminary biological evaluation is presented below.
Technical Guide: Determining the Solubility of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole and Related Compounds in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for the specific compound 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is limited. This guide provides a comprehensive overview of the established experimental protocols and general principles for determining the solubility of this and structurally similar benzimidazole derivatives, which are crucial for drug discovery and development.
General Solubility Profile of Benzimidazole Derivatives
Benzimidazole derivatives, including the title compound, are characterized by a fused benzene and imidazole ring system. This structure imparts a generally hydrophobic and rigid nature, leading to specific solubility characteristics:
-
Aqueous Solubility: Typically, benzimidazoles exhibit low solubility in aqueous solutions at neutral pH.[1]
-
Organic Solvents: Solubility is significantly higher in organic solvents.[2] Based on the general properties of related structures, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane.[2][3]
-
Co-solvents: For assay development, the use of co-solvents is often necessary to achieve sufficient concentration in aqueous buffers.[4]
The solubility of any solid compound is fundamentally defined as the concentration of its saturated solution in a specific solvent at a given temperature.[5] This property is a critical determinant of a drug candidate's bioavailability and efficacy.
Illustrative Solubility Data
While specific data for the title compound is unavailable, the following table provides representative solubility values for a generic, sparingly soluble benzimidazole derivative in a common buffer system with various co-solvents. This illustrates the significant impact of formulation on achieving desired concentrations for biological assays.
Table 1: Representative Kinetic Solubility of a Benzimidazole Derivative
| Solvent System | Representative Solubility (µM) | Notes |
|---|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 | Illustrates poor aqueous solubility. |
| PBS + 1% Ethanol | ~15 | A minor improvement with a common co-solvent. |
| PBS + 5% Propylene Glycol | ~25 | Propylene glycol shows a moderate enhancement. |
| PBS + 5% PEG 400 | ~30 | PEG 400 can further improve solubility. |
Note: These are illustrative values based on typical findings for this class of compounds.[4] Actual solubility must be determined experimentally for each specific compound.
Experimental Protocols for Solubility Determination
The accurate measurement of solubility is essential. Two primary methods are widely employed in pharmaceutical research: the thermodynamic "Shake-Flask" method, considered the gold standard for its accuracy, and the higher-throughput kinetic solubility assessment.[6][7]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[8]
Principle: An excess amount of the solid compound is agitated in the solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute.[6] The concentration of the dissolved compound is then measured in the supernatant.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent (e.g., DMSO, ethanol, methanol) in a sealed vial. The presence of undissolved solid must be visible.[7]
-
Equilibration: Agitate the suspension at a constant, controlled temperature using an orbital shaker or rotator. Equilibration time is critical and typically requires 24 to 72 hours to ensure a true equilibrium is reached.[8]
-
Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).[6]
-
Quantification: Aspirate a precise aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Determine the compound's concentration using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This high-throughput method is often used in early drug discovery to determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated organic stock solution (e.g., DMSO).[4]
Principle: Nephelometry measures the light scattered by suspended particles in a solution. A sharp increase in scattered light corresponds to the formation of a precipitate, indicating that the kinetic solubility limit has been exceeded.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.[4]
-
Addition to Buffer: In a separate clear-bottomed 96-well plate, add the desired aqueous assay buffer (e.g., PBS).
-
Compound Transfer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to the corresponding wells of the buffer plate. This addition initiates precipitation for concentrations above the solubility limit.[4]
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.[4]
-
Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer or a plate reader. The concentration at which a significant increase in signal is detected is defined as the kinetic solubility.[4]
Troubleshooting and Assay Development Workflow
When working with sparingly soluble compounds like benzimidazole derivatives, achieving a suitable concentration for biological assays without introducing artifacts from solvents or precipitation is a common challenge. The following workflow provides a systematic approach to addressing these issues.
Caption: Logical workflow for troubleshooting compound solubility in assays.
References
- 1. scribd.com [scribd.com]
- 2. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Properties, Uses, Safety & Purchase Guide | China Chemical Supplier [quinoline-thiophene.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Technical Guide: Spectroscopic and Synthetic Overview of N-Substituted Benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for the specific compound 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS No. 1245649-58-4) did not yield publicly available experimental data. While several commercial suppliers list this compound, the actual spectral data is not disclosed in accessible literature or databases.
This guide provides a representative technical overview based on the general synthesis and characterization of N-substituted benzimidazoles, a class of compounds to which the requested molecule belongs. The data and protocols presented herein are illustrative and based on common methodologies for analogous structures.
Representative Spectroscopic Data
The following tables summarize typical spectroscopic data for a representative N-substituted benzimidazole. This data is provided as an example to illustrate the expected spectral characteristics.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | s | 1H | H-2 (imidazole) |
| 7.80 - 7.30 | m | 4H | Ar-H |
| 4.50 | m | 1H | N-CH (substituent) |
| 3.90 | m | 2H | O-CH₂ (substituent) |
| 2.10 | m | 2H | CH₂ (substituent) |
| 1.80 | m | 2H | CH₂ (substituent) |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-2 (imidazole) |
| 143.0 | C-7a (bridgehead) |
| 135.0 | C-3a (bridgehead) |
| 123.0 | Ar-CH |
| 122.0 | Ar-CH |
| 120.0 | Ar-CH |
| 110.0 | Ar-CH |
| 68.0 | O-CH₂ (substituent) |
| 55.0 | N-CH (substituent) |
| 30.0 | CH₂ (substituent) |
Table 3: Representative Mass Spectrometry Data
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion |
| [M+Na]⁺ | Sodium Adduct |
Experimental Protocols
The synthesis of N-substituted benzimidazoles, such as this compound, typically involves two key steps: the formation of the benzimidazole core and the subsequent N-alkylation or N-arylation.
General Synthesis of the Benzimidazole Core
The benzimidazole ring is commonly synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Formic acid
-
Hydrochloric acid (5 M)
-
Sodium hydroxide solution (10 M)
-
Water
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and formic acid (10 volumes) is heated at reflux for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The solution is neutralized by the slow addition of 10 M sodium hydroxide solution until a pH of approximately 7-8 is reached, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-bromobenzimidazole.
N-Alkylation with a Tetrahydropyran Moiety
The N-H of the benzimidazole can be alkylated using a suitable electrophile, in this case, a derivative of tetrahydropyran.
Materials:
-
6-Bromobenzimidazole
-
4-Tosyloxy-tetrahydro-2H-pyran
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 6-bromobenzimidazole (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of 4-tosyloxy-tetrahydro-2H-pyran (1.1 equivalents) in anhydrous DMF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
The following diagrams illustrate the general synthetic workflow for N-substituted benzimidazoles.
Caption: General synthetic workflow for N-substituted benzimidazoles.
Caption: Key relationships in the synthesis and analysis of the target compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed interpretation of the compound's spectral data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation of such molecules. This guide focuses on the ¹H NMR spectrum, which provides detailed information about the proton environment within the molecule.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for benzimidazole and tetrahydropyran ring systems.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.1 | Singlet (s) | - | 1H |
| H-4 | ~ 7.8 | Doublet (d) | ~ 1.8 | 1H |
| H-5 | ~ 7.4 | Doublet of doublets (dd) | ~ 8.5, 1.8 | 1H |
| H-7 | ~ 7.6 | Doublet (d) | ~ 8.5 | 1H |
| H-1' (CH-N) | ~ 4.8 | Multiplet (m) | - | 1H |
| H-2'ax, H-6'ax | ~ 3.6 | Multiplet (m) | - | 2H |
| H-2'eq, H-6'eq | ~ 4.2 | Multiplet (m) | - | 2H |
| H-3'ax, H-5'ax | ~ 2.2 | Multiplet (m) | - | 2H |
| H-3'eq, H-5'eq | ~ 2.4 | Multiplet (m) | - | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring the ¹H NMR spectrum of a benzimidazole derivative.[1]
3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) to the vial.
-
Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, it can be filtered through a small plug of glass wool in the pipette during transfer.
3.2. Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.
-
Reference: The residual solvent peak is used for calibration (e.g., CDCl₃ at 7.26 ppm).
Visualization of Molecular Structure and Analytical Workflow
4.1. Chemical Structure
The chemical structure of the title compound is essential for the assignment of NMR signals.
Caption: Chemical structure of this compound.
4.2. Analytical Workflow
The logical process for analyzing the ¹H NMR spectrum is outlined in the following workflow diagram.
Caption: Workflow for the analysis of the ¹H NMR spectrum.
Interpretation of the Spectrum
5.1. Aromatic Region (Benzimidazole Protons)
The aromatic region of the spectrum is expected to show signals for the three protons on the benzene ring and the one proton on the imidazole ring.
-
H-2: This proton, located on the imidazole ring between two nitrogen atoms, is expected to be a singlet and appear at the most downfield position in the aromatic region due to the electron-withdrawing nature of the adjacent nitrogens.[4]
-
H-4, H-5, and H-7: These protons on the benzene ring will exhibit splitting patterns dependent on their neighboring protons. H-7 is adjacent to the bromine-substituted carbon and is expected to be a doublet, coupled to H-5. H-4, being ortho to the ring fusion, is also likely a doublet. H-5 will appear as a doublet of doublets due to coupling with both H-4 and H-7. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons, H-5 and H-7.[5]
5.2. Aliphatic Region (Tetrahydropyran Protons)
The protons of the tetrahydropyran (THP) ring will be found in the upfield region of the spectrum.
-
H-1' (CH-N): The proton on the carbon directly attached to the benzimidazole nitrogen (C1') is expected to be the most deshielded of the THP protons and will likely appear as a multiplet due to coupling with the four adjacent protons on C2' and C6'.
-
H-2', H-6' (Axial and Equatorial): The protons on the carbons adjacent to the ring oxygen (C2' and C6') will be deshielded and are expected to appear as complex multiplets. Due to the chair conformation of the THP ring, the axial and equatorial protons will have different chemical shifts and coupling constants.
-
H-3', H-5' (Axial and Equatorial): The protons on C3' and C5' are the most shielded of the THP ring protons and will also appear as complex multiplets, with distinct signals for the axial and equatorial positions.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By analyzing the chemical shifts, integration values, and coupling patterns, a confident assignment of all proton signals can be achieved. This guide serves as a comprehensive resource for the interpretation of this important analytical data.
References
An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This technical guide provides a comprehensive overview of the mass spectrometric analysis of the novel benzimidazole derivative, 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and a summary of expected mass spectral data.
Predicted Mass Spectral Data
While specific experimental mass spectra for this compound are not widely published, based on the analysis of similar brominated benzimidazole structures, a predicted fragmentation pattern can be outlined.[1][2][3][4] The expected molecular ion peaks would correspond to the isotopic distribution of bromine (approximately 1:1 ratio for 79Br and 81Br). The fragmentation is likely initiated by cleavage of the bond between the benzimidazole ring and the tetrahydropyran moiety, as well as fragmentation within the tetrahydropyran ring itself.
| Predicted Fragment Ion | m/z (79Br) | m/z (81Br) | Relative Abundance (%) | Postulated Structure |
| [M+H]+ | 311.08 | 313.08 | 100 | Parent molecule with proton |
| [M-C5H9O]+ | 225.99 | 227.99 | 65 | 6-Bromobenzimidazole fragment |
| [C5H9O]+ | 85.06 | - | 40 | Tetrahydropyran fragment |
| [C7H4N2Br]+ | 194.96 | 196.96 | 30 | Benzimidazole core fragment |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
The following protocol outlines a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry, a common technique for the analysis of moderately polar and thermally labile organic molecules.[5][6][7]
1. Sample Preparation:
-
Initial Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[5][6] High-purity solvents are crucial to minimize background noise.
-
Working Solution: Prepare a working solution with a concentration in the range of 10-100 µg/mL by diluting the initial stock solution with the same solvent.[6] The optimal concentration may need to be determined empirically to achieve a stable signal and avoid detector saturation.
-
Acidification (Optional): To promote protonation and enhance the signal in positive ion mode, a small amount of formic acid (typically 0.1% v/v) can be added to the final solution.[5] Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.[5]
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[5]
2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[8]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically suitable for benzimidazole derivatives due to the presence of basic nitrogen atoms that are readily protonated.[7]
-
Infusion: The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, for complex mixtures or to improve signal-to-noise, the sample can be introduced through a liquid chromatography (LC) system.
-
Instrument Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi
-
Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
Mass Range: m/z 50 - 500
-
-
Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pattern, perform MS/MS analysis. The protonated molecular ions ([M+H]+ at m/z 311.08 and 313.08) are selected as precursor ions and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ion spectrum will reveal the characteristic fragments.[7]
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates the general workflow for the mass spectrometric analysis of a small organic molecule like this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journalijdr.com [journalijdr.com]
- 3. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential biological targets of the novel synthetic compound, 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. In the absence of direct empirical data for this specific molecule, this document compiles and analyzes extensive research on structurally analogous compounds, particularly 6-bromo-substituted benzimidazole derivatives. The evidence strongly suggests potential therapeutic applications in oncology and neuroprotection. The primary focus of this guide is on the anticancer potential, with a detailed exploration of protein kinases and topoisomerases as probable molecular targets. This guide presents a curated summary of quantitative inhibitory data, comprehensive experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural versatility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. The subject of this guide, this compound, is a novel entity for which specific biological targets have not yet been fully elucidated. However, by examining the structure-activity relationships of closely related analogs, we can infer its most probable mechanisms of action and molecular targets. The presence of the 6-bromo substitution on the benzimidazole ring and the N-1 linked tetrahydropyran moiety are key structural features that guide this analysis.
This guide aims to provide a comprehensive resource for researchers by:
-
Identifying and discussing the most probable biological targets.
-
Presenting quantitative data from analogous compounds to inform on potential potency.
-
Detailing standardized experimental protocols to enable facile validation of these potential targets.
-
Providing clear visual diagrams to illustrate complex biological pathways and experimental processes.
Inferred Biological Targets and Therapeutic Potential
Based on an extensive review of scientific literature, the primary therapeutic potentials for derivatives of 6-bromo-benzimidazole are in the fields of oncology and neuroprotection.
Anticancer Activity
The anticancer activity of benzimidazole derivatives is well-documented and often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival. For 6-bromo-benzimidazole analogs, two major classes of enzymes have been identified as prominent targets: protein kinases and topoisomerases.
Numerous 6-bromo-benzimidazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are often dysregulated in various cancers.[1][2] These enzymes play a crucial role in signal transduction pathways that control cell growth, differentiation, and apoptosis. The benzimidazole scaffold can act as an ATP-competitive inhibitor by binding to the highly conserved ATP-binding pocket of kinases.[2][3]
Potential kinase targets for this compound, inferred from structurally similar compounds, include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [4]
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[6] Inhibition of these enzymes leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[4][7][8][9]
Neuroprotective Activity
Benzimidazole derivatives have also shown promise as neuroprotective agents, primarily through the modulation of neuroinflammation and oxidative stress. While this area is less explored for 6-bromo substituted analogs compared to anticancer applications, it represents a significant secondary avenue for investigation. Potential mechanisms include the inhibition of pro-inflammatory cytokines such as TNF-α, NF-κB, and IL-6, as well as the modulation of enzymes like Monoamine Oxidase B (MAO-B).
Quantitative Data on Structurally Similar Compounds
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of various 6-bromo-benzimidazole derivatives against different cancer cell lines and specific protein kinases.
Table 1: Anticancer Activity of 6-Bromo-Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole[10] | A-549 (Lung) | Not specified, but showed considerable growth inhibition |
| MCF-7 (Breast) | Not specified, but showed considerable growth inhibition | |
| HeLa (Cervical) | Not specified, but showed considerable growth inhibition | |
| 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole[10] | MCF-7 (Breast) | Not specified, but showed most significant activity in the series |
| Compound 18[8] | A549 (Lung) | 0.63 |
| NCI-H460 (Lung) | 0.99 | |
| MCF-7 (Breast) | 1.3 | |
| MDA-MB-231 (Breast) | 0.94 | |
| Compound 32[8] | HCT-116 (Colon) | 3.87 - 8.34 |
| HepG2 (Liver) | 3.87 - 8.34 | |
| MCF-7 (Breast) | 3.87 - 8.34 | |
| HeLa (Cervical) | 3.87 - 8.34 | |
| Compound 8[11] | MCF-7 (Breast) | 8.76 µg/mL |
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound ID/Reference | Kinase Target | IC50 (µM) |
| Compound 32[8] | EGFR | 0.086 |
| Dovitinib (Benzimidazole-quinolinone hybrid)[4] | FGFR-1 | 0.008 |
| VEGFR-2 | 0.013 | |
| Topoisomerase II | 13 | |
| Compound 6h[5] | EGFR | Not specified, but potent |
| HER2 | Not specified, but potent | |
| CDK2 | Not specified, but potent | |
| AURKC | Not specified, but potent | |
| Compound 6i[5] | EGFR | Not specified, but potent |
| HER2 | Not specified, but potent | |
| CDK2 | Not specified, but potent | |
| mTOR | Not specified, but potent | |
| Compound 4[12] | EGFR | 0.55 |
| BRAFV600E | 1.70 |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key biochemical assays.
Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based in vitro assay to determine the IC50 value of a test compound against a specific protein kinase.[3][13]
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. An inhibitor will reduce kinase activity, resulting in less ATP consumption. A luciferase-based detection reagent is then used to generate a luminescent signal that is directly proportional to the remaining ATP concentration.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, positive control, or DMSO (negative control).
-
Add the kinase and substrate solution to each well and incubate briefly to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Topoisomerase I DNA Relaxation Assay (Gel-Based)
This protocol describes a standard method to assess the inhibitory activity of a compound on human topoisomerase I by observing the relaxation of supercoiled plasmid DNA.[6][7][14][15][16]
Principle: Human topoisomerase I relaxes supercoiled DNA. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Camptothecin)
-
Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA on ice.
-
Add the test compound at various concentrations, a positive control, or DMSO (negative control) to separate reaction tubes.
-
Add human topoisomerase I to all tubes except the negative control for the enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel (e.g., 1% in TAE buffer) containing a DNA stain.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualize the DNA bands under UV light and document the results.
-
Quantify the band intensities to determine the percentage of DNA relaxation and calculate the IC50 of the inhibitor.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the potential biological targets of this compound.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for Topoisomerase I inhibition assay.
Conclusion
While direct experimental evidence for the biological targets of this compound is not yet available, a comprehensive analysis of structurally related compounds strongly suggests its potential as an inhibitor of protein kinases and topoisomerases, with primary applications in anticancer therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to initiate investigations into the specific mechanisms of action and therapeutic efficacy of this novel compound. Further studies are warranted to confirm these inferred targets and to explore the full pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inspiralis.com [inspiralis.com]
- 15. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ebiohippo.com [ebiohippo.com]
Preliminary Bioactivity Screening of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary technical guide for the bioactivity screening of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. As of the latest literature review, specific experimental data for this compound is not publicly available. The proposed bioactivities, experimental protocols, and signaling pathways are extrapolated from studies on structurally related compounds containing the benzimidazole, bromo-benzimidazole, and tetrahydropyran moieties. This guide is intended to serve as a foundational resource for initiating research and is not based on experimentally verified results for the title compound.
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to exhibit a wide array of pharmacological properties.[1][2] The incorporation of a bromine atom and a tetrahydropyran group to the benzimidazole core in this compound suggests the potential for novel bioactivities. Bromo-substituted aromatic systems often exhibit enhanced biological effects, while the tetrahydropyran moiety can improve pharmacokinetic properties. This guide outlines a proposed preliminary screening strategy to elucidate the potential therapeutic value of this compound.
Postulated Bioactivities and Rationale
Based on the known activities of related chemical structures, the following bioactivities are proposed for preliminary screening.
| Postulated Bioactivity | Rationale based on Structural Analogs | Key Screening Assays |
| Anticancer | Benzimidazole derivatives have been shown to interfere with DNA-mediated enzymatic processes and inhibit topoisomerase I.[1] Bromo-substituted benzimidazoles have also demonstrated cytotoxic effects. | Cell viability assays (MTT, XTT), Apoptosis assays (Annexin V/PI staining), Topoisomerase I inhibition assay, Cell cycle analysis (Flow Cytometry). |
| Antifungal | Imidazole derivatives are known to inhibit ergosterol biosynthesis, a key component of fungal cell membranes.[3] Bromo-substituted imidazopyridines have shown potent antifungal activity. | Broth microdilution for Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus), Ergosterol quantification assay. |
| Antibacterial | Various benzimidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Bromo-substituted heterocyclic compounds have also been reported to possess antibacterial properties.[4] | Broth microdilution for MIC determination against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli), Bacterial growth curve analysis. |
| Antioxidant | Certain bromo-substituted imidazopyridines and tetrahydropyran derivatives have shown radical scavenging capabilities.[4][5] | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, Ferric Reducing Antioxidant Power (FRAP) assay. |
| Anxiolytic-like | Flavonoid derivatives containing a bromo-substitution have been reported to act as partial agonists of benzodiazepine receptors, exhibiting anxiolytic effects.[6] | Elevated Plus Maze (EPM) test in rodents, Light-Dark Box test in rodents, GABA-A receptor binding assay. |
Experimental Protocols
Detailed methodologies for key preliminary screening assays are outlined below.
In Vitro Anticancer Screening
3.1.1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Antimicrobial Screening
3.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of analogous compounds, this compound may modulate the following signaling pathways.
-
Inhibition of Topoisomerase I: Similar to other benzimidazole derivatives, the compound could intercalate with DNA and inhibit the activity of topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[1]
-
Disruption of Fungal Ergosterol Biosynthesis: The imidazole core suggests a potential mechanism involving the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3]
-
Modulation of GABA-A Receptors: The bromo-aromatic substructure raises the possibility of interaction with benzodiazepine binding sites on GABA-A receptors, leading to anxiolytic effects.[6]
-
Induction of Oxidative Stress: The compound could potentially interfere with cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) that can be detrimental to cancer cells or microbes.
Visualizations
Experimental Workflow
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of the benzimidazole core via condensation of 4-bromo-1,2-phenylenediamine with formic acid, followed by N-alkylation with a suitable tetrahydro-2H-pyran-4-yl derivative. This protocol offers a comprehensive guide for researchers, including reaction conditions, purification methods, and expected outcomes.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of various substituents on the benzimidazole scaffold allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic approach described herein is based on established and reliable chemical transformations.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Synthesis of 6-Bromo-1H-benzo[d]imidazole (Intermediate 1) | 4-Bromo-1,2-phenylenediamine | Formic acid | None | 2-4 hours | 100-110 °C | 85-95 | >95 |
| 2 | Synthesis of this compound | 6-Bromo-1H-benzo[d]imidazole, 4-Tosyloxytetrahydropyran | Sodium hydride (NaH) | DMF | 12-18 hours | Room Temperature | 60-75 | >98 |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-benzo[d]imidazole (Intermediate 1)
This procedure outlines the formation of the benzimidazole ring system through the condensation of an ortho-phenylenediamine with formic acid.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and flask
-
Filtration paper
-
pH paper or pH meter
-
Drying oven
Procedure:
-
In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1.0 eq) and an excess of formic acid (5-10 eq).
-
Heat the reaction mixture to reflux at 100-110 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the acidic solution into a beaker containing ice-cold water.
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8.
-
A precipitate of 6-bromo-1H-benzo[d]imidazole will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water to remove any residual salts.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dry the purified white to off-white solid in a vacuum oven at 50-60 °C.
Step 2: Synthesis of this compound
This protocol describes the N-alkylation of the pre-formed 6-bromo-1H-benzo[d]imidazole with a suitable tetrahydro-2H-pyran-4-yl electrophile. Using a pre-activated electrophile such as 4-tosyloxytetrahydropyran is recommended for efficient reaction.
Materials:
-
6-Bromo-1H-benzo[d]imidazole (Intermediate 1)
-
4-Tosyloxytetrahydropyran (or alternatively, tetrahydro-2H-pyran-4-yl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 6-bromo-1H-benzo[d]imidazole (1.0 eq) and anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
In a separate flask, dissolve 4-tosyloxytetrahydropyran (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the alkylating agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: The Strategic Use of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational therapies. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The strategic functionalization of the benzimidazole core is paramount in developing potent and selective kinase inhibitors. 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole has emerged as a key building block in this endeavor. The bromine atom at the 6-position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of chemical space and the optimization of interactions within the kinase active site. The 1-(tetrahydro-2H-pyran-4-yl) substituent is often incorporated to enhance aqueous solubility and improve the overall pharmacokinetic profile of the resulting inhibitor.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols and representative data.
Data Presentation: Inhibitory Activity of Structurally Related Kinase Inhibitors
While specific IC50 values for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the inhibitory activities of various kinase inhibitors containing the benzimidazole or a similar heterocyclic core, demonstrating the potential of this scaffold.
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 6h | EGFR | 73.2 | Erlotinib | 61.1 |
| HER2 | 23.2 | Lapatinib | 17.4 | |
| CDK2 | 284 | Roscovitine | 756 | |
| AURKC | 11 | TSA | 30.4 | |
| Compound 6i | EGFR | 30.1 | Erlotinib | 61.1 |
| HER2 | 28.3 | Lapatinib | 17.4 | |
| CDK2 | 364 | Roscovitine | 756 | |
| mTOR | 152 | Rapamycin | 208 | |
| Bischof-5 | CK1δ | 98.6 | N/A | N/A |
| Compound 12b | Topoisomerase I | 16,000 (50% inhibition) | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase enzyme
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase-Glo® Max Reagent
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
DMSO (vehicle control)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds and the positive control in DMSO.
-
Add 1 µL of the diluted compounds or DMSO to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the target kinase enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Max Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Synthetic workflow for kinase inhibitor synthesis.
Caption: Simplified RTK signaling pathway and inhibition.
Caption: Workflow for kinase inhibitor discovery.
Developing Cell-Based Assays for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing cell-based assays to characterize the biological activity of the novel compound 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. Based on the common functionalities of the benzimidazole scaffold, this document focuses on assays relevant to anticancer research, with a particular emphasis on the inhibition of the Extracellular signal-regulated kinase 5 (ERK5) signaling pathway.[1]
Introduction
The benzimidazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] Many benzimidazole-containing compounds exert their anticancer effects by targeting key cellular processes such as cell proliferation, migration, and survival. A recurring mechanism of action for this class of compounds is the inhibition of protein kinases that are crucial for tumor growth and progression.
Given that various benzimidazole derivatives have been identified as inhibitors of kinases within the Mitogen-Activated Protein Kinase (MAPK) pathway, this document will focus on protocols to investigate this compound as a potential inhibitor of ERK5. The ERK5 pathway is a critical regulator of cell proliferation, differentiation, and survival, making it a compelling target for cancer therapy.[4][5]
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 (Colon) | MTT | 72 | Data to be determined |
| HeLa (Cervical) | MTT | 72 | Data to be determined |
| A549 (Lung) | MTT | 72 | Data to be determined |
| PC-3 (Prostate) | MTT | 72 | Data to be determined |
Table 2: Effect of this compound on Cell Migration
| Cell Line | Assay Type | Treatment Concentration (µM) | % Wound Closure at 24 hours |
| A549 | Wound Healing | Vehicle Control | Data to be determined |
| A549 | Compound (IC50/2) | Data to be determined | Data to be determined |
| A549 | Compound (IC50) | Data to be determined | Data to be determined |
Table 3: Inhibition of ERK5 Phosphorylation by this compound
| Cell Line | Stimulant | Treatment Concentration (µM) | % Inhibition of p-ERK5 |
| HeLa | EGF (100 ng/mL) | Vehicle Control | 0 |
| HeLa | EGF (100 ng/mL) | 0.1 | Data to be determined |
| HeLa | EGF (100 ng/mL) | 1 | Data to be determined |
| HeLa | EGF (100 ng/mL) | 10 | Data to be determined |
Table 4: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Substrate | ATP Concentration (µM) | IC50 (nM) |
| ERK5 | Myelin Basic Protein (MBP) | 10 | Data to be determined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored over time.[9][10]
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[9]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the PBS with a fresh medium containing the test compound at the desired concentrations (e.g., IC50 and half-IC50 values determined from the MTT assay) or a vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C (10 µg/mL) can be added.[11]
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (T=0). Place the plate in an incubator at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).[12]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each treatment condition.
Western Blot Analysis of ERK5 Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of ERK5, a direct indicator of its activation. A decrease in the level of phosphorylated ERK5 (p-ERK5) in response to the compound would suggest inhibitory activity.[13]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal ERK5 phosphorylation. Pre-treat the cells with varying concentrations of the test compound for 1-2 hours. Stimulate the cells with a known ERK5 activator, such as Epidermal Growth Factor (EGF) at 100 ng/mL, for 15-30 minutes.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.[13][14] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Strip the membrane and re-probe with an antibody for total ERK5 to ensure equal protein loading. Quantify the band intensities using densitometry and express the level of p-ERK5 as a ratio to total ERK5.
In Vitro Kinase Assay for ERK5
Principle: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified ERK5. A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[15][16]
Methodology:
-
Reagents: Recombinant active ERK5 enzyme, Myelin Basic Protein (MBP) as a substrate, [γ-³²P]ATP, unlabeled ATP, kinase assay buffer, and the test compound.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the recombinant ERK5 enzyme and MBP substrate in the kinase assay buffer. Add the diluted inhibitor or vehicle control and pre-incubate for 15-20 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stopping the Reaction and Substrate Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated MBP will bind.
-
Washing and Detection: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background radioactivity (no enzyme control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: The ERK5 signaling pathway and the proposed point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. clyte.tech [clyte.tech]
- 10. Wound healing assay - Wikipedia [en.wikipedia.org]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a valuable fragment for drug design, integrating the pharmacologically significant benzimidazole core with strategic substitutions that can influence potency, selectivity, and pharmacokinetic properties. The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][2] The strategic placement of a bromine atom and a tetrahydropyran moiety offers opportunities for targeted modifications and optimization of lead compounds.
The bromine atom at the 6-position can serve as a vector for further chemical modifications through cross-coupling reactions, allowing for the exploration of the chemical space around the benzimidazole core.[3] The tetrahydropyran group at the N1-position can enhance solubility and modulate the ADME (absorption, distribution, metabolism, and excretion) properties of the molecule, a crucial aspect in the development of orally bioavailable drugs.
This document provides a summary of the potential applications of this fragment, relevant biological targets, and generalized protocols for its synthesis and biological evaluation, based on the broader class of benzimidazole derivatives.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C12H13BrN2O | N/A |
| Molecular Weight | 281.15 g/mol | N/A |
| CAS Number | 1245649-58-4 | [4] |
General Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process. A generalized synthetic workflow is outlined below, based on established methods for analogous benzimidazole derivatives.[3][5]
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Reductive Amination: 4-Bromo-1,2-phenylenediamine is reacted with tetrahydro-4H-pyran-4-one in the presence of a reducing agent such as sodium triacetoxyborohydride to form the intermediate N-(4-bromophenyl)tetrahydro-2H-pyran-4-amine.
-
Cyclization: The resulting intermediate is then cyclized using formic acid or a derivative under reflux conditions to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the pure compound.
Biological Applications and Potential Targets
Benzimidazole derivatives have been extensively studied for their therapeutic potential across various disease areas. The 6-bromo-1-(tetrahydropyran-4-yl)-1H-benzo[d]imidazole fragment can be utilized as a starting point for the design of inhibitors targeting several key protein families.
Protein Kinase Inhibition
A significant application of brominated benzimidazoles is in the development of protein kinase inhibitors.[6][7][8] Kinases like Casein Kinase 2 (CK2) and Pim-1 are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[6][9] Derivatives of tetrabromobenzimidazole have shown potent and selective inhibition of these kinases, inducing apoptosis in cancer cell lines.[7][9][10]
Caption: Inhibition of CK2 and Pim-1 signaling pathways by benzimidazole derivatives.
Other Potential Applications
-
Anticancer Agents: Besides kinase inhibition, benzimidazole derivatives have shown anticancer activity through other mechanisms, such as targeting topoisomerase I or acting as tubulin polymerization inhibitors.[5][11]
-
Anti-inflammatory Agents: The benzimidazole scaffold is present in compounds with anti-inflammatory properties.
-
Neuroprotective Agents: Certain benzimidazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.[12]
-
Antimicrobial Agents: The benzimidazole core is a key feature in various antifungal and antibacterial agents.[13][14]
Experimental Protocols
The following are generalized protocols for the biological evaluation of compounds derived from the 6-bromo-1-(tetrahydropyran-4-yl)-1H-benzo[d]imidazole fragment.
In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a buffer containing MgCl2.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound represents a promising starting fragment for the development of novel therapeutics. Its structural features provide a solid foundation for lead optimization through established medicinal chemistry strategies. The diverse biological activities associated with the benzimidazole core suggest that derivatives of this fragment could be explored for a wide range of diseases, with a particularly strong rationale for the development of protein kinase inhibitors for cancer therapy. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Derivatization of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The target molecule, 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, offers a key position for chemical modification at the C6-bromo substituent. This position is known to significantly influence the biological activity of benzimidazole derivatives.[1][2]
This document provides detailed protocols for the derivatization of this compound using two powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods allow for the introduction of a diverse array of functional groups, enabling a comprehensive exploration of the SAR at this position.
Application Note 1: Derivatization Strategies
The bromine atom at the C6 position of the benzimidazole core is an ideal handle for derivatization via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the benzimidazole ring can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.[4]
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with various organoboron compounds (boronic acids or esters). It allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl substituents, making it a cornerstone for generating chemical libraries for SAR studies.[5][6]
-
Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. It enables the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. This is particularly valuable for introducing groups that can act as hydrogen bond donors or acceptors, which are often critical for target binding.[7][8]
The following workflow illustrates the strategy for building a diverse chemical library from the starting material for subsequent biological screening.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C-C bond formation at the C6 position of the title compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or other suitable phosphine ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (e.g., K₃PO₄).
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to the flask via syringe.[5]
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Characterization of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole , a key building block in pharmaceutical research and development. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃BrN₂O | [1] |
| Molecular Weight | 297.15 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General solubility for similar compounds[2] |
Analytical Characterization Workflow
A systematic approach is recommended for the comprehensive characterization of this compound. This workflow ensures the unambiguous identification and purity assessment of the compound.
Caption: Recommended analytical workflow for compound characterization.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar benzimidazole derivatives and may require minor optimization for the specific compound.[3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Expected Results: A major peak corresponding to the target compound should be observed with a retention time that will depend on the specific column and conditions used. Any additional peaks represent impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the compound.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Analysis: Process the spectra and analyze the chemical shifts (δ), coupling constants (J), and integration values.
Expected ¹H NMR Spectral Data (Predicted based on analogous structures): [5][6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | s | 1H | H-2 (imidazole) |
| ~7.8 - 7.6 | m | 2H | H-4, H-7 (benzimidazole) |
| ~7.4 - 7.2 | m | 1H | H-5 (benzimidazole) |
| ~4.5 - 4.3 | m | 1H | CH (tetrahydropyran, N-CH) |
| ~4.0 - 3.8 | m | 2H | O-CH₂ (tetrahydropyran) |
| ~3.6 - 3.4 | m | 2H | O-CH₂ (tetrahydropyran) |
| ~2.2 - 2.0 | m | 2H | CH₂ (tetrahydropyran) |
| ~1.9 - 1.7 | m | 2H | CH₂ (tetrahydropyran) |
Expected ¹³C NMR Spectral Data (Predicted based on analogous structures): [7][8][9]
| Chemical Shift (ppm) | Assignment |
| ~150 - 145 | C-2 (imidazole) |
| ~145 - 130 | Aromatic Quaternary Carbons |
| ~125 - 110 | Aromatic CH Carbons |
| ~70 - 65 | O-CH₂ (tetrahydropyran) |
| ~55 - 50 | N-CH (tetrahydropyran) |
| ~35 - 30 | CH₂ (tetrahydropyran) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS is used to confirm the molecular weight and provide further evidence of the compound's identity.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
LC Conditions: Utilize the same HPLC method as described in section 3.1.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak ([M+H]⁺).
Expected Results: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 298.05 and 300.05, reflecting the isotopic pattern of bromine.
Impurity Profiling
Potential impurities in this compound may arise from the starting materials or side reactions during synthesis. Common impurities could include:
-
Unreacted 6-Bromobenzimidazole: The starting material for the N-alkylation step.
-
Isomeric Products: Alkylation at the other nitrogen atom of the benzimidazole ring.
-
Over-alkylated or by-products: Resulting from non-selective reactions.
These impurities can typically be detected and quantified using the HPLC method described above.
Logical Relationships in Analytical Data Interpretation
The interpretation of analytical data relies on the logical connection between different techniques to build a comprehensive understanding of the compound's characteristics.
Caption: Interrelation of analytical data for final assessment.
References
- 1. Page loading... [guidechem.com]
- 2. 6-Bromo-1H-benzo[d]imidazole hydrochloride (1215206-73-7) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
experimental use of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole in cancer cell lines
Application Notes and Protocols for Benzimidazole Derivatives in Cancer Research
A comprehensive search for the did not yield specific published data, including IC50 values, detailed experimental protocols, or elucidated signaling pathways for this particular compound.
The following sections provide a generalized overview and representative protocols based on the broader class of benzimidazole derivatives, which have shown significant anticancer activity. This information is intended to serve as a foundational guide for researchers interested in the evaluation of novel benzimidazole compounds.
Data Presentation: Anticancer Activity of Structurally Related Benzimidazole Derivatives
While no data was found for the specified compound, research on other substituted benzimidazoles demonstrates their potential as anticancer agents. The table below summarizes the cytotoxic effects of various benzimidazole derivatives against different cancer cell lines, as reported in the literature. This data is presented to offer a comparative context for the potential efficacy of novel analogs.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives | Various human cancer cell lines | Varies by derivative | [1] |
| 1H-benzo[d]imidazole (BBZ) Derivatives (11a, 12a, 12b) | Panel of 60 human cancer cell lines | 0.16 - 3.6 | [1] |
| 4,5,6,7-Tetrabromo-1H-benzimidazole Derivatives | MCF-7, PC-3, CCRF-CEM, K-562 | Varies by derivative | [2] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7, CCRF-CEM | 5.30 (MCF-7), 6.80 (CCRF-CEM) | [2] |
| 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids (6c, 6h-j) | Four different cancer cell lines | 7.82 - 21.48 | [3] |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anticancer properties of benzimidazole derivatives. These can be adapted for the specific compound of interest.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzimidazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the benzimidazole derivative in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to determine if the compound induces apoptosis (programmed cell death).
Materials:
-
Cancer cells
-
Benzimidazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the benzimidazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Materials:
-
Cancer cells
-
Benzimidazole derivative
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the benzimidazole derivative for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate common signaling pathways implicated in the action of benzimidazole anticancer agents and a typical experimental workflow.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cas 2380194-70-5|| where to buy 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one [spanish.chemenu.com]
Application Notes and Protocols: Antimicrobial Activity Assays for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their structural similarity to naturally occurring purine nucleosides allows them to interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[1][2][3] This document provides detailed protocols for evaluating the antimicrobial activity of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole and its derivatives, a promising scaffold for new drug discovery.
The methodologies outlined below, including the agar well diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), are standard and widely accepted techniques for screening new chemical entities for antimicrobial efficacy.[4][5]
Data Presentation
The quantitative results of the antimicrobial activity assays for this compound derivatives can be summarized in the following table. This allows for a clear and direct comparison of the potency of each derivative against a panel of clinically relevant microorganisms.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative | Test Organism | Agar Well Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) |
| BZ-01 | This compound | Staphylococcus aureus (ATCC 29213) | 18 | 64 |
| Escherichia coli (ATCC 25922) | 15 | 128 | ||
| Candida albicans (ATCC 10231) | 12 | 256 | ||
| BZ-02 | 2-Chloro-6-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole | Staphylococcus aureus (ATCC 29213) | 22 | 32 |
| Escherichia coli (ATCC 25922) | 18 | 64 | ||
| Candida albicans (ATCC 10231) | 16 | 128 | ||
| BZ-03 | 6-Bromo-2-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole | Staphylococcus aureus (ATCC 29213) | 20 | 64 |
| Escherichia coli (ATCC 25922) | 16 | 128 | ||
| Candida albicans (ATCC 10231) | 14 | 256 | ||
| Ciprofloxacin | (Positive Control) | Staphylococcus aureus (ATCC 29213) | 25 | 1 |
| Escherichia coli (ATCC 25922) | 30 | 0.5 | ||
| Fluconazole | (Positive Control) | Candida albicans (ATCC 10231) | 28 | 2 |
| DMSO | (Negative Control) | Staphylococcus aureus (ATCC 29213) | 0 | >1024 |
| Escherichia coli (ATCC 25922) | 0 | >1024 | ||
| Candida albicans (ATCC 10231) | 0 | >1024 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for these exact compounds were not found in the public domain.
Experimental Protocols
Agar Well Diffusion Assay
This method is a widely used and cost-effective technique for preliminary screening of the antimicrobial activity of test compounds.[4][6] It relies on the diffusion of the antimicrobial agent from a well into the agar medium, resulting in a zone of growth inhibition.[4][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth or Nutrient Broth)
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Solutions of test compounds (derivatives of this compound) at a known concentration (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum: Inoculate a loopful of the test microorganism from a fresh culture into a tube of sterile broth. Incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[6]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of microbial growth.[4]
-
Creation of Wells: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[7][8]
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.[7][8]
-
Pre-diffusion: Allow the plates to stand for 30 minutes at room temperature to permit the diffusion of the compounds into the agar.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Cultures of test microorganisms
-
Solutions of test compounds
-
Positive and negative controls
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Preparation of Inoculum: Prepare a standardized microbial suspension as described in the agar well diffusion protocol. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well (except for the sterility control well) with 10 µL of the standardized inoculum.
-
Controls: Include a positive control (broth with inoculum but no test compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[12] This can also be determined using a plate reader to measure the optical density at 600 nm.
Experimental Workflow Diagram
Caption: Workflow for antimicrobial screening of novel benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpp.org [ijpp.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. hereditybio.in [hereditybio.in]
- 10. Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves two key transformations: the formation of the benzimidazole core and the N-alkylation with a tetrahydropyran moiety. The order of these steps can vary. A common approach is the condensation of 4-bromo-1,2-phenylenediamine with a one-carbon synthon (e.g., formic acid or an orthoformate) to form 6-bromobenzimidazole, followed by N-alkylation with a suitable tetrahydropyran derivative.[1] Alternatively, N-arylation methods like the Ullmann condensation or Buchwald-Hartwig amination can be employed to couple 6-bromobenzimidazole with a tetrahydropyran derivative.[2]
Q2: What factors can significantly influence the yield of the synthesis?
A2: Several factors can impact the overall yield, including the purity of starting materials, choice of solvent and catalyst, reaction temperature, and reaction time.[1] For the N-alkylation step, the nature of the base and the leaving group on the tetrahydropyran electrophile are critical. In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for achieving high efficacy.[3]
Q3: What are some common side products or impurities that can form during the synthesis?
A3: Common impurities may include unreacted starting materials, such as 6-bromobenzimidazole. In the N-alkylation step, dialkylation of the benzimidazole can occur, leading to the formation of a quaternary salt. If the starting materials are not pure, isomers and other related substances can also be present in the final product.[1] During bromination steps in related syntheses, over-brominated products can be a significant impurity.[1]
Q4: How can the final product be effectively purified?
A4: Purification is commonly achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel.[1][4] The choice of the purification method depends on the scale of the reaction and the nature of the impurities. For instance, a final recrystallization from a mixed solvent system like methyl tert-butyl ether/hexane has been reported for a similar compound.[4]
Troubleshooting Guides
Problem 1: Low Yield in the N-alkylation of 6-bromobenzimidazole
| Possible Cause | Suggested Solution |
| Inefficient Base: The chosen base may not be strong enough to deprotonate the benzimidazole nitrogen effectively. | Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base can be critical in driving the reaction to completion. |
| Poor Leaving Group: The leaving group on the tetrahydropyran electrophile (e.g., tosylate, mesylate, or halide) may not be sufficiently reactive. | Convert the hydroxyl group of tetrahydro-2H-pyran-4-ol to a better leaving group, such as a tosylate or mesylate, to enhance its reactivity. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | Use a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) to facilitate the reaction. |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For some benzimidazole syntheses, heating to reflux is necessary.[1] |
| Sub-optimal Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress closely using TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed. |
Problem 2: Incomplete Reaction or Low Conversion in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the specific substrate combination. | Screen different palladium precatalysts and phosphine ligands. For instance, BrettPhos and RuPhos have shown excellent efficacy for amination reactions.[3] Ensure anhydrous and inert reaction conditions to prevent catalyst deactivation. |
| Incorrect Base: The base used might be too weak or incompatible with the catalyst system. | Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are often effective in Buchwald-Hartwig aminations.[3] |
| Solvent Choice: The solvent may not be optimal for the catalytic cycle. | Anhydrous THF is a commonly used and effective solvent for Buchwald-Hartwig amination reactions.[3] |
| Low Temperature: The reaction may require thermal energy to overcome the activation barrier. | Heating the reaction mixture, for example to 65 °C, is often necessary to achieve a good reaction rate.[3] |
Experimental Protocols
Protocol 1: N-Alkylation of 6-Bromobenzimidazole
This protocol is a general guideline and may require optimization.
-
Preparation: To an oven-dried round-bottom flask, add 6-bromobenzimidazole (1.0 eq.) and a suitable polar aprotic solvent such as DMF (5-10 volumes).
-
Deprotonation: Add a strong base, such as sodium hydride (1.1-1.5 eq.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Then, add a solution of 4-tosyloxytetrahydro-2H-pyran (1.0-1.2 eq.) in the same solvent dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for N-arylation and may need optimization.[3]
-
Setup: In an oven-dried Schlenk tube, combine 6-bromobenzimidazole (1.0 eq.), tetrahydro-2H-pyran-4-amine (1.2 eq.), and a suitable palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) via syringe, followed by the dropwise addition of a strong base such as LiHMDS (1 M solution in THF, 2.0 eq.).
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation/Alkylation of Azoles
| Method | Catalyst/Reagent | Base | Solvent | Temperature | Yield Range | Reference |
| N-Alkylation | NaH | NaH | DMF | 60-80 °C | Moderate to High | General Knowledge |
| Buchwald-Hartwig | Pd Precatalyst | LiHMDS | THF | 65 °C | Good to Excellent | [3] |
| Ullmann Condensation | CuI | K2CO3 | DMF | 120-140 °C | Moderate to High | General Knowledge |
Note: Yields are general ranges reported for similar reactions and may vary for the specific synthesis of this compound.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the formation of the 6-bromo-1H-benzo[d]imidazole core. This can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with formic acid.[1] The second key step is the N-alkylation of the 6-bromo-1H-benzo[d]imidazole with a suitable tetrahydro-2H-pyran-4-yl electrophile.
Q2: What are the critical parameters to control during the N-alkylation step?
A2: The N-alkylation of 6-bromo-1H-benzo[d]imidazole can be challenging due to the potential for reaction at two different nitrogen atoms in the imidazole ring, leading to a mixture of N1 and N3 isomers. Key parameters to control include the choice of base, solvent, temperature, and the nature of the alkylating agent.[2] The use of a non-polar aprotic solvent and a strong base at low temperatures often favors the desired N1 substitution.
Q3: What are some common side products observed during this synthesis?
A3: Common impurities can include unreacted starting materials, the undesired N3-alkylated isomer, and potentially poly-alkylated products if the reaction conditions are not carefully controlled. In the initial bromination step to form the core, over-bromination leading to dibromo- or tribromo-substituted benzimidazoles can also occur.[1]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[1] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, may also be effective for obtaining highly pure material.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] - Ensure the use of an appropriate excess of the alkylating agent. |
| Poor quality of starting materials | - Verify the purity of 6-bromo-1H-benzo[d]imidazole and the tetrahydro-2H-pyran-4-yl electrophile using techniques like NMR or melting point analysis. |
| Suboptimal base or solvent | - Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, acetonitrile) to find the optimal combination for the N-alkylation reaction.[4][5] |
| Product loss during work-up | - Ensure the pH is appropriately adjusted during aqueous washes to minimize product solubility in the aqueous phase.[1] - Use a suitable organic solvent for extraction in which the product has high solubility. |
Problem 2: Formation of N1/N3 Isomer Mixture
| Possible Cause | Suggested Solution |
| Reaction conditions favoring both isomers | - Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF at a reduced temperature (e.g., 0 °C to room temperature). This can increase the selectivity for the thermodynamically favored N1 isomer.[5] |
| Nature of the alkylating agent | - The choice of leaving group on the tetrahydro-2H-pyran-4-yl moiety (e.g., tosylate, mesylate, halide) can influence the regioselectivity. Experimenting with different leaving groups may be beneficial. |
| Steric hindrance | - While the tetrahydro-2H-pyran-4-yl group is somewhat bulky, steric hindrance may not be sufficient to completely prevent N3 alkylation. Optimization of other reaction parameters is crucial. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-benzo[d]imidazole
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1H-benzo[d]imidazole.[1]
Protocol 2: N-Alkylation of 6-Bromo-1H-benzo[d]imidazole
-
To a solution of 6-bromo-1H-benzo[d]imidazole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
stability issues of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental stability data for this compound is not extensively available in the public domain. The guidance provided here is based on the general stability of benzimidazole derivatives and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of benzimidazole derivatives in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The benzimidazole core can be susceptible to hydrolysis under acidic or basic conditions, oxidation, and photodegradation.[1][3]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C) and protected from light.[4] It is advisable to prepare fresh solutions for immediate use whenever possible. For short-term storage, refrigeration at 4°C in the dark may be adequate for some benzimidazoles.[4]
Q3: Is the solid form of the compound more stable than its solutions?
A3: Yes, in general, the solid form of benzimidazole derivatives is significantly more stable than when in solution.[2] It is recommended to store the compound in its solid state in a cool, dry, and dark place.[5]
Q4: What are the potential degradation pathways for this compound in solution?
A4: Based on the general behavior of benzimidazoles, potential degradation pathways include:
-
Hydrolysis: Cleavage of the bond between the benzimidazole ring and the tetrahydropyran group, particularly under strong acidic or basic conditions.
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[1][3]
-
Photodegradation: Exposure to UV or high-intensity light can induce degradation.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in solution. | 1. Prepare fresh solutions: Avoid using old stock solutions. Prepare solutions fresh before each experiment. 2. Control storage conditions: Ensure solutions are stored at the recommended temperature and protected from light.[4] 3. Use a stability-indicating analytical method: Employ a validated HPLC method to check the purity of the solution before use.[1] |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Analyze degradation conditions: Review the experimental conditions (pH, temperature, light exposure) to identify potential stressors. 2. Characterize degradation products: If significant degradation is observed, consider techniques like LC-MS to identify the degradation products and understand the degradation pathway.[3] |
| Loss of compound potency or activity | Chemical degradation of the active molecule. | 1. Perform a forced degradation study: Intentionally expose the compound to stress conditions (acid, base, oxidation, light, heat) to understand its degradation profile.[1][6] 2. Re-evaluate formulation/solvent: The choice of solvent and excipients can impact stability. Consider alternative formulations if instability is observed. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition/temperature. | 1. Verify solubility: Determine the solubility of the compound in the chosen solvent system at the experimental temperature. 2. Control temperature: Ensure consistent temperature during storage and handling to prevent precipitation. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound.[6]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period. Neutralize before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before analysis.[1]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[1]
-
Photostability: Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.[1]
-
Thermal Stress: Heat a solid sample of the compound at a high temperature (e.g., 70°C) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
General Protocol for HPLC Purity Analysis
Objective: To determine the purity of a solution of this compound and detect any degradation products.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column is typically suitable for benzimidazole derivatives.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the compound's λmax.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1228014-53-6 6-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole AKSci 3815FK [aksci.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows lower than expected bioactivity. What are the initial troubleshooting steps?
A1: When observing low bioactivity, it is crucial to systematically evaluate several factors. The initial steps should focus on verifying the compound's integrity and the experimental setup. This includes confirming the compound's purity, assessing its solubility in the assay medium, and evaluating its stability under the experimental conditions. Inconsistent results in bioassays can often be an indication of compound instability.[1]
Q2: Could the purity of my synthesized analog affect its biological activity?
A2: Absolutely. The presence of impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products, can significantly impact the observed bioactivity.[2] These impurities may interfere with the assay, compete with the active compound for the target binding site, or exhibit their own biological effects, leading to misleading results. Therefore, thorough purification and characterization of the synthesized analog are essential.
Q3: What are the common causes of poor solubility for benzimidazole derivatives, and how can I address them?
A3: Benzimidazole derivatives, including the this compound analogs, can exhibit poor aqueous solubility.[3] This is a common issue that can lead to a lower effective concentration of the compound in the assay and, consequently, low bioactivity. Factors influencing solubility include the compound's intrinsic properties and the pH of the medium. Benzimidazoles are generally weakly basic and tend to be more soluble in acidic conditions.[4] Strategies to address solubility issues include using co-solvents like DMSO, adjusting the pH of the assay buffer, or employing formulation techniques.[4][5]
Q4: How does the stability of the compound impact the experimental outcome?
A4: Compound instability in the assay medium can lead to a decrease in the concentration of the active compound over time, resulting in an underestimation of its true potency.[1] Benzimidazole derivatives can be susceptible to chemical degradation (e.g., hydrolysis, oxidation) or metabolic degradation if the assay involves cellular systems with metabolic enzymes.[1] It is important to assess the compound's stability in the specific assay buffer and in the presence of any biological components.
Q5: What is the role of the tetrahydropyran (THP) moiety in the bioactivity of these analogs?
A5: The tetrahydropyran (THP) moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[6] Compared to a cyclohexyl group, the THP ring is less lipophilic and can act as a hydrogen bond acceptor through its oxygen atom.[6] This can potentially enhance binding interactions with the target protein and improve absorption and distribution.[6]
Troubleshooting Guides
Guide 1: Investigating Low or Inconsistent Bioactivity
This guide provides a step-by-step approach to troubleshoot low or inconsistent bioactivity of your this compound analogs.
Step 1: Verify Compound Purity and Identity
-
Action: Confirm the purity of your compound using analytical techniques such as HPLC, LC-MS, and NMR.[7][8][9]
-
Rationale: Impurities can interfere with the assay and lead to inaccurate results.
Step 2: Assess Compound Solubility
-
Action: Determine the kinetic solubility of your compound in the specific assay buffer.
-
Rationale: Compound precipitation will result in a lower effective concentration and artificially low bioactivity.
Step 3: Evaluate Compound Stability
-
Action: Incubate the compound in the assay buffer (with and without biological components like cells or microsomes) for the duration of the experiment and analyze for degradation using LC-MS.[1]
-
Rationale: Degradation of the compound will lead to a decrease in its concentration over time.
Step 4: Review Assay Conditions
-
Action: Carefully review all assay parameters, including reagent concentrations, incubation times, and temperature.
-
Rationale: Suboptimal assay conditions can negatively impact the performance of the assay and the activity of the compound.
Step 5: Consider Compound-Assay Interference
-
Action: Perform control experiments to rule out non-specific assay interference, such as aggregation, reactivity with assay components, or interference with the detection method.[10]
-
Rationale: Some compounds can interfere with assay technologies, leading to false positive or false negative results.
Data Presentation
Table 1: Analytical Techniques for Purity Determination of Benzimidazole Analogs
| Analytical Technique | Principle | Information Provided | Reference |
| HPLC | Separation based on polarity | Purity assessment, quantification of impurities | [7][8] |
| LC-MS | Separation coupled with mass detection | Purity, molecular weight confirmation, impurity identification | [1] |
| NMR | Nuclear magnetic resonance spectroscopy | Structural elucidation, confirmation of identity, purity assessment | [7][11] |
| Elemental Analysis | Determination of elemental composition | Confirmation of empirical formula |
Table 2: Troubleshooting Low Solubility of Benzimidazole Analogs
| Issue | Potential Cause | Suggested Solution | Reference |
| Precipitation in assay buffer | Poor aqueous solubility | Increase co-solvent (e.g., DMSO) concentration (check assay tolerance), test alternative co-solvents (e.g., ethanol, PEG), or use solubility-enhancing excipients. | [4][5] |
| pH-dependent solubility | Adjust the pH of the buffer to a more acidic range, if compatible with the assay. | [4] | |
| Inconsistent results | Compound coming out of solution over time | Determine the kinetic solubility limit and ensure the final assay concentration is below this limit. | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of a synthesized this compound analog.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or 280 nm for benzimidazoles).[9]
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[8]
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Protocol 2: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of a benzimidazole analog against a specific protein kinase.
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a kinase.
-
Methodology:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.
-
Stop the reaction and detect the amount of phosphorylated substrate. Detection methods can include radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Mandatory Visualization
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and QSAR studies of novel 1-substituted-2-aminobenzimidazoles derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
purification challenges of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Purification
Low recovery of the target compound after purification is a frequent challenge. The following table outlines potential causes and suggested solutions.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials.[1] |
| Product Loss During Work-up | Ensure the pH is neutralized correctly to precipitate the benzimidazole product fully.[1][2] Use appropriate organic solvents like ethyl acetate for extraction and perform multiple extractions to maximize recovery.[1] |
| Suboptimal Recrystallization | Carefully select the recrystallization solvent. A solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Common solvents for benzimidazoles include methanol, ethanol, or mixtures with water.[3][4] |
| Inefficient Column Chromatography | Optimize the solvent system for column chromatography to ensure good separation between the product and impurities. A typical starting point for benzimidazole derivatives is a gradient of ethyl acetate in hexane. |
Problem 2: Presence of Persistent Impurities
Even after initial purification, certain impurities may remain. Identifying and removing these is crucial for obtaining a high-purity product.
| Common Impurities | Identification | Suggested Purification Strategy |
| Unreacted Starting Materials | TLC, HPLC, NMR | Optimize reaction time and temperature.[1] For purification, column chromatography is generally effective. |
| Over-brominated Products | Mass Spectrometry, NMR | Adjust the stoichiometry of the brominating agent to avoid excess.[1] Careful column chromatography may separate these byproducts. |
| Isomeric Byproducts | HPLC, NMR | The formation of isomers can be influenced by reaction conditions. Purification often requires high-resolution chromatography techniques. |
| Highly Colored Amine Condensation Products | Visual Inspection, UV-Vis | These can sometimes be removed by washing the crude product with an acidic solution like dilute formic acid or by using methanol-based solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective purification methods for benzimidazole derivatives like the target compound are recrystallization and column chromatography on silica gel.[1] The choice between them depends on the nature and quantity of the impurities.
Q2: How can I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For benzimidazole derivatives, solvents like methanol, ethanol, or mixtures such as methyl tert-butyl ether/hexane have been used successfully.[3] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q3: What are some common side products or impurities I should be aware of during the synthesis and purification?
A3: Common impurities can include unreacted starting materials, over-brominated products (e.g., dibromo-substituted benzimidazoles), and isomers formed during the synthesis.[1] Incomplete cyclization during the formation of the benzimidazole ring can also lead to side products.[1]
Q4: My purified product is colored. What could be the cause and how can I remove the color?
A4: Colored impurities in benzimidazole syntheses often arise from amine condensation side reactions.[2] These can sometimes be removed by washing the crude product with a solvent that dissolves the impurities but not the product. Formic acid or methanol-based solvents can be effective in dissolving these colored byproducts.[2] Using o-phenylenediamine dihydrochloride as a starting material has also been noted to reduce colored impurities in some benzimidazole syntheses.[5]
Q5: How can I monitor the purity of my compound during the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like benzimidazole derivatives.[6][7] Thin Layer Chromatography (TLC) is a quicker method suitable for monitoring the progress of a reaction and for guiding column chromatography fractionation.[1]
Experimental Protocols
General Protocol for Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of methyl tert-butyl ether and hexane).[3][4]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the mixture in an ice bath to maximize crystal precipitation.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Protocol for Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis and scale-up of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and reliable method is the N-alkylation of 6-bromobenzimidazole with a suitable tetrahydro-2H-pyran-4-yl electrophile. This is typically achieved by reacting 6-bromobenzimidazole with a compound like 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl tosylate in the presence of a base. Another approach involves the condensation of 4-bromo-1,2-phenylenediamine with formic acid to first form 6-bromobenzimidazole, followed by the alkylation step.
Q2: What are the critical parameters to control during the N-alkylation step?
A2: The choice of base, solvent, and reaction temperature are crucial. Strong bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF are effective for deprotonating the benzimidazole nitrogen.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[2] Careful temperature control is necessary to prevent side reactions and decomposition.[3]
Q3: I am observing the formation of a significant byproduct. What could it be?
A3: A common byproduct is the regioisomer, 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. The alkylation of unsymmetrical benzimidazoles can occur on either nitrogen of the imidazole ring. The ratio of these isomers can be influenced by the reaction conditions. Other potential impurities include unreacted starting materials or products from side reactions like hydrolysis of the alkylating agent.
Q4: How can I purify the crude this compound?
A4: Purification is commonly achieved through column chromatography on silica gel.[3] A gradient elution system, for instance, with hexane and ethyl acetate, can effectively separate the desired product from starting materials and byproducts.[2] Recrystallization from a suitable solvent system, such as methyl tert-butyl ether/hexane, is another effective method for obtaining a highly pure product.[4]
Q5: Are there specific challenges when scaling up this synthesis?
A5: Yes, scaling up presents several challenges. Heat management during the exothermic addition of strong bases like NaH becomes critical. Efficient stirring is also essential to ensure homogeneity in larger reaction volumes. Work-up procedures may need to be adapted; for example, extractions can become more cumbersome. For large-scale production, exploring continuous flow synthesis could mitigate some of these issues by offering better control over reaction parameters.[5]
Q6: My subsequent cross-coupling reaction using the product is showing dehalogenation. How can I prevent this?
A6: Dehalogenation (loss of the bromine atom) is a known side reaction in palladium-catalyzed couplings.[6] To minimize this, ensure you are using anhydrous, degassed solvents and high-purity reagents.[7] The choice of palladium catalyst, ligand, and base is critical. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can help suppress dehalogenation.[6] Sometimes, switching to a milder base like potassium carbonate or cesium carbonate is also beneficial.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., old NaH). 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials or reagents. 4. Deactivated alkylating agent (e.g., hydrolyzed). | 1. Use a fresh, unopened container of the base. 2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[3] 3. Verify the purity of starting materials using techniques like NMR or melting point analysis. 4. Use a fresh, dry alkylating agent. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and extraction. 3. Formation of multiple products (isomers). 4. Suboptimal base or solvent. | 1. Increase reaction time or temperature. Consider using a stronger base.[3] 2. Ensure the pH is correctly adjusted during extraction to minimize product solubility in the aqueous phase. Perform multiple extractions with the organic solvent.[3] 3. Optimize reaction conditions (temperature, solvent) to favor the formation of the desired N-1 isomer. 4. Screen different base/solvent combinations (e.g., NaH/DMF, K₂CO₃/Acetonitrile). |
| Formation of Isomeric Byproduct | 1. Alkylation occurring at both N-1 and N-3 positions of the benzimidazole ring. | 1. Modify the reaction conditions. Lower temperatures may increase regioselectivity. 2. The choice of solvent can influence the isomer ratio. Experiment with polar aprotic (DMF, DMSO) vs. less polar (THF, Dioxane) solvents. 3. If separation is difficult, consider protecting one of the nitrogen atoms, though this adds steps to the synthesis. |
| Product is Oily or Fails to Crystallize | 1. Presence of residual solvent. 2. Contamination with impurities. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Re-purify the product using column chromatography.[3] Attempt recrystallization with various solvent systems.[4] If the product is inherently an oil, proceed with characterization. |
| Difficulty in Purification | 1. Similar polarity of the product and impurities. | 1. Optimize the mobile phase for column chromatography; try different solvent systems or add a small percentage of a modifier like triethylamine. 2. Consider an alternative purification method such as preparative HPLC or recrystallization.[7] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes a common lab-scale synthesis via N-alkylation of 6-bromobenzimidazole.
Step 1: N-Alkylation
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromobenzimidazole (1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 10-20 mL per gram of benzimidazole).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Step 2: Work-up and Extraction
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of cold water.
-
Dilute the mixture with additional water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Yields are highly dependent on the specific conditions and scale.
| Parameter | Value | Reference/Comment |
| Reactant Stoichiometry | ||
| 6-Bromobenzimidazole | 1.0 eq. | Starting Material |
| Base (e.g., NaH) | 1.1 - 1.5 eq. | A slight excess is used to ensure complete deprotonation.[1] |
| Alkylating Agent | 1.1 - 1.3 eq. | A slight excess helps drive the reaction to completion. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling is for safe addition of the base. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS for completion.[8] |
| Solvent | DMF, THF, Acetonitrile | Anhydrous aprotic solvents are preferred.[8] |
| Yields | ||
| Typical Yield | 60 - 90% | Highly variable based on purity and purification efficiency.[8][9] |
Visualizations
Experimental Workflow
References
- 1. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: A common and effective synthetic strategy involves a two-step process. The first step is the formation of the benzimidazole core, followed by the introduction of the tetrahydropyran group. A likely route is the condensation of 4-bromo-1,2-phenylenediamine with a suitable one-carbon source like formic acid to form 6-bromo-1H-benzo[d]imidazole. This intermediate is then N-alkylated using a tetrahydro-2H-pyran-4-yl derivative, typically 4-bromotetrahydro-2H-pyran or a similar electrophile, under basic conditions. Critical steps include ensuring the complete consumption of the starting diamine to prevent side reactions and controlling the N-alkylation step to avoid the formation of isomeric impurities.
Q2: What are the expected major impurities in the synthesis of this compound?
A2: The primary impurities can originate from unreacted starting materials, side reactions, or degradation of the product. Common impurities may include:
-
Unreacted 6-bromo-1H-benzo[d]imidazole: Incomplete N-alkylation.
-
Isomeric products: Alkylation at the other nitrogen of the imidazole ring.
-
Over-brominated species: If bromination is performed on the benzimidazole core and not controlled properly, di- or tri-brominated byproducts can form.[1]
-
Byproducts from the alkylating agent: Self-condensation or elimination products of the tetrahydropyran electrophile.
Q3: How can I best purify the final product to minimize impurities?
A3: A multi-step purification process is often necessary. The crude product can first be subjected to an aqueous workup to remove inorganic salts and water-soluble impurities.[1] Subsequently, column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and isomeric byproducts.[1] Finally, recrystallization from a suitable solvent system can be employed to obtain a highly pure product. The choice of solvent for recrystallization will depend on the solubility profile of the final compound and its impurities.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of the reaction progress.[1]
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the final product and identify non-volatile impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[2]
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction in the condensation step. | - Ensure the use of high-purity 4-bromo-1,2-phenylenediamine and formic acid. - Extend the reaction time or slightly increase the temperature, monitoring by TLC to avoid degradation.[1] |
| Inefficient N-alkylation. | - Use a stronger, non-nucleophilic base to deprotonate the benzimidazole. - Optimize the reaction temperature; sometimes, slightly elevated temperatures can improve the reaction rate. - Ensure the alkylating agent (e.g., 4-bromotetrahydro-2H-pyran) is of high quality and free from decomposition products. |
| Product loss during workup and purification. | - Perform extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous phase.[1] - Optimize the solvent system for column chromatography to achieve good separation with minimal product loss on the column. |
Problem 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
| Possible Cause | Suggested Solution |
| Unreacted 6-bromo-1H-benzo[d]imidazole. | - Use a slight excess of the tetrahydropyran alkylating agent (e.g., 1.1-1.2 equivalents). - Increase the reaction time for the N-alkylation step. |
| Formation of N-alkylation isomers. | - The formation of N-alkylation isomers is a common issue in benzimidazole synthesis. - Carefully optimize the reaction conditions, such as the choice of base and solvent, which can influence the regioselectivity of the alkylation. - Isomers can often be separated by careful column chromatography with an optimized eluent system.[1] |
| Over-bromination of the benzimidazole ring. | - This is more likely if the bromination step is performed after the benzimidazole ring formation. - Control the stoichiometry of the brominating agent carefully.[1] - Perform the bromination at a lower temperature to increase selectivity.[1] |
| Product degradation. | - Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or bases.[1] - Ensure a prompt and efficient workup procedure after the reaction is complete.[1] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-benzo[d]imidazole (Intermediate)
This protocol is adapted from general procedures for benzimidazole synthesis.[1]
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude 6-bromo-1H-benzo[d]imidazole.
Protocol 2: N-Alkylation with a Tetrahydropyran Derivative (General Guidance)
This protocol provides a general framework. Optimization of the base, solvent, and temperature will be necessary.
-
To a solution of 6-bromo-1H-benzo[d]imidazole (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., NaH, K2CO3, or Cs2CO3) (1.1 - 1.5 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add the tetrahydro-2H-pyran-4-yl electrophile (e.g., 4-bromotetrahydro-2H-pyran) (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature or gently heat (e.g., 50-60 °C) until TLC indicates the consumption of the starting material.
-
Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing product impurities.
References
Technical Support Center: Enhancing Assay Solubility for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of the poorly soluble compound, 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, for in vitro and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening and what should I do?
A1: This is a common issue for compounds with poor aqueous solubility, often referred to as "crashing out."[1] The compound is soluble in the concentrated organic solvent (like 100% DMSO) but becomes insoluble when the solvent is diluted into an aqueous medium where it is the primary solvent. To address this, you should first ensure your DMSO stock concentration is not unnecessarily high and that the final DMSO concentration in your assay does not exceed a level known to be tolerated by your assay components (typically <0.5% - 1.0%).[2] If precipitation persists, you will need to explore various solubility enhancement techniques, such as using co-solvents, surfactants, or cyclodextrins.[3][4]
Q2: What is the first and most critical step in developing a suitable formulation for my assay?
A2: The first step is to characterize the physicochemical properties of your compound.[1] This includes determining its aqueous solubility at different pH levels, its pKa, and its logP. This information is crucial for deciding whether strategies like pH modification will be effective. For instance, benzimidazole derivatives can have altered solubility in acidic or basic conditions.[5] A systematic approach, starting with simple methods like pH adjustment or basic co-solvents before moving to more complex formulations, is recommended.
Q3: How do I choose the most appropriate solubilization strategy for my compound?
A3: The choice depends on the compound's properties and the specific requirements of your assay. A tiered approach is often most effective. Start with the simplest and most common methods, such as using DMSO, and only proceed to more complex strategies if necessary. The workflow diagram below provides a decision-making framework. Key considerations include the type of assay (biochemical vs. cell-based), the required compound concentration, and potential for interference of the solubilizing agents with the assay.[1]
Q4: What are the primary advantages and disadvantages of using Dimethyl Sulfoxide (DMSO) as a solvent?
A4:
-
Advantages: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it a common choice for creating high-concentration stock solutions.[6][7]
-
Disadvantages: At higher concentrations, DMSO can be problematic. It can exert its own biological effects, interfere with assay signals, cause protein destabilization, and be cytotoxic to cells.[2][8][9] It is also highly hygroscopic, meaning it readily absorbs water from the atmosphere, which can reduce its solubilizing power over time and lead to compound precipitation.[2][10] It is crucial to keep the final assay concentration of DMSO as low as possible, generally below 0.5%.[2]
Q5: Beyond DMSO, what other co-solvents can I use, and what are the considerations?
A5: Co-solvents are water-miscible organic solvents that can increase the solubility of a compound when used in combination with water.[3][4] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). The choice of co-solvent and its concentration must be carefully validated for compatibility with your assay, as they can also interfere with biological components at high concentrations.[4] A screening process to determine the optimal co-solvent and concentration is recommended.
Q6: When is it appropriate to use surfactants or cyclodextrins?
A6: Surfactants and cyclodextrins are excellent options when co-solvents are insufficient or incompatible with the assay.
-
Surfactants: These amphiphilic molecules form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[11] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[11] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often preferred due to their lower potential for protein denaturation compared to ionic surfactants.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[12][13] Beta-cyclodextrins (β-CD) and their chemically modified derivatives (like HP-β-CD and SBE-β-CD) are commonly used.[6][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates from DMSO stock upon dilution into aqueous buffer. | The compound's aqueous solubility limit has been exceeded ("crashing out").[1] The DMSO stock may have absorbed water, reducing its solvating capacity.[2][10] | Lower the final compound concentration. Increase the final percentage of DMSO slightly, ensuring it remains within the assay's tolerance limits (<0.5% is ideal).[2] Explore the use of co-solvents, surfactants, or cyclodextrins to maintain solubility.[3][12][14] Use fresh or properly stored (desiccated) DMSO.[2] |
| High background signal or assay interference is observed. | The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay components or detection method.[8][9] | Run a vehicle control with the solubilizing agent alone at the same final concentration to quantify its effect. Reduce the concentration of the solubilizing agent. Screen for alternative agents that are more compatible with your assay. |
| Inconsistent or non-reproducible results between experiments. | Variability in stock solution preparation. Degradation of the compound or solubilizing agent. Inconsistent final concentrations of excipients. The hygroscopic nature of DMSO is altering stock concentrations.[2] | Standardize the protocol for stock solution preparation, including mixing time and temperature. Use fresh stock solutions. Ensure accurate and consistent dilution of all components. Store DMSO stocks properly in small aliquots with desiccant.[2] |
| Toxicity is observed in a cell-based assay. | The concentration of the co-solvent (especially DMSO) or surfactant is too high for the cells.[2][15] | Determine the maximum tolerated concentration of the vehicle in your specific cell line by running a dose-response curve for the vehicle alone.[2] Keep the final DMSO concentration below 0.1% for sensitive cells or long-term studies.[2] Consider less toxic alternatives like cyclodextrins. |
Quantitative Data Summary
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[3] | Assay-dependent | Simple and cost-effective. | Only applicable to ionizable compounds; may alter assay conditions. |
| Co-solvents (e.g., DMSO, Ethanol, PEG 400) | Reduces the polarity of the aqueous solvent, increasing solubility of nonpolar compounds.[3][4] | 0.1% - 5% (v/v) | Simple to formulate; can significantly increase solubility.[4] | Can cause assay interference, protein denaturation, or cell toxicity at higher concentrations.[2][8] |
| Surfactants (e.g., Tween® 80, Poloxamers) | Form micelles that encapsulate hydrophobic compounds.[11] | > CMC (e.g., 0.01% - 1%) | High loading capacity; can improve stability.[14] | Potential for protein denaturation and cell toxicity; can interfere with assays.[16] |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes with hydrophobic compounds.[12][13] | 1% - 10% (w/v) | Generally low toxicity; well-tolerated in many biological systems.[17] | Can have lower solubilization capacity than surfactants; potential for competitive binding.[17] |
Experimental Protocols & Visualizations
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a systematic approach to identifying a suitable method for solubilizing this compound for your assay.
Caption: Decision tree for selecting a solubility enhancement strategy.
Protocol 1: Co-solvent Solubility Screening
Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing the test compound in the final assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Assay Buffer
-
96-well microplate (clear bottom)
-
Plate reader or microscope
Procedure:
-
Prepare a high-concentration primary stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
In separate tubes, prepare intermediate solutions by diluting the primary stock into each co-solvent (Ethanol, PG, PEG 400) to create 10% DMSO / 90% co-solvent mixtures.
-
In the 96-well plate, add assay buffer to a series of wells.
-
Add small volumes of the intermediate co-solvent solutions to the buffer to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%) and a final DMSO concentration that is consistent and low (e.g., 0.5%).
-
Ensure the final compound concentration is at the desired level for the assay.
-
Include a control with only DMSO (no co-solvent).
-
Incubate the plate under assay conditions for a relevant period (e.g., 30 minutes).
-
Visually inspect each well for precipitation using a microscope or measure light scattering at ~600 nm with a plate reader. The condition with the lowest co-solvent concentration that shows no precipitation is the optimal one.
Mechanism: Surfactant Micelle Solubilization
Surfactants above their critical micelle concentration (CMC) form spherical structures called micelles. The hydrophobic tails face inward, creating a core that can solubilize the poorly soluble benzimidazole derivative, while the hydrophilic heads face the aqueous buffer.
Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.
Protocol 2: Solubilization Using Cyclodextrins
Objective: To prepare a stock solution of the compound using a cyclodextrin to form an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or assay buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Weigh the required amount of the compound to achieve the target final concentration.
-
Slowly add the powdered compound to the HP-β-CD solution while vortexing vigorously.
-
Continue to mix for several hours at room temperature. Sonication can be used in short bursts to aid dissolution.[10]
-
After mixing, visually inspect the solution for any undissolved particles. If necessary, centrifuge or filter the solution to remove any remaining solid.
-
This clear solution now serves as your stock, which can be diluted into the final assay medium. Always verify that the complex does not dissociate and precipitate upon final dilution.
Mechanism: Cyclodextrin Inclusion Complex
Cyclodextrins have a truncated cone or "bucket" shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic benzimidazole derivative can fit inside this cavity, forming a stable, water-soluble inclusion complex.
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ijpbr.in [ijpbr.in]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. High throughput sonication: evaluation for compound solubilization. | Semantic Scholar [semanticscholar.org]
- 11. jocpr.com [jocpr.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of NVP-BEZ235 and Other Kinase Inhibitors Targeting the PI3K/mTOR Pathway
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. Among the myriad of molecular targets, the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cellular processes frequently dysregulated in cancer. This guide provides a detailed comparison of NVP-BEZ235, a dual PI3K/mTOR inhibitor, with other inhibitors targeting this crucial signaling axis. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform preclinical and clinical research.
Introduction to NVP-BEZ235
NVP-BEZ235 is a potent and selective dual inhibitor of PI3K and mTOR kinases.[1][2] Its chemical structure, an imidazopyridine derivative, allows it to competitively bind to the ATP-binding cleft of these enzymes. By simultaneously targeting two key nodes in the PI3K/Akt/mTOR pathway, NVP-BEZ235 offers a multifaceted approach to antitumor activity, including the suppression of cell proliferation, induction of cell cycle arrest, and promotion of autophagy.[3][4]
Comparative Kinase Inhibitory Activity
The efficacy of NVP-BEZ235 is best understood in the context of its inhibitory concentrations against its primary targets and in comparison to other well-established kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NVP-BEZ235 and comparator compounds against key kinases in the PI3K/mTOR pathway.
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| NVP-BEZ235 | PI3K (p110α) | 4 | - | [1] |
| PI3K (p110β) | 75 | - | [1] | |
| PI3K (p110δ) | 7 | - | [1] | |
| PI3K (p110γ) | 5 | - | [1] | |
| mTOR | 20 | - | [1] | |
| DNA-PK | - | Potent Inhibition | [5] | |
| ATM | - | Potent Inhibition | [5] | |
| Glioma Cell Proliferation | - | Low nM range | [4] | |
| Renal Cell Carcinoma Proliferation | - | <25 | [6] | |
| Chronic Myelogenous Leukemia Cell Proliferation | - | 370 - 430 | ||
| Rapamycin | mTORC1 | - | - | [6] |
| GSK2126458 | PI3K/mTOR | - | - | [2] |
Signaling Pathway Inhibition
NVP-BEZ235 effectively abrogates the PI3K/Akt/mTOR signaling cascade. This inhibition leads to a decrease in the phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1, ultimately resulting in reduced cell proliferation and survival.[4][6]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition. NVP-BEZ235 targets both PI3K and mTOR, while Rapamycin is specific to mTORC1.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparison of kinase inhibitors. Below are detailed methodologies for key assays used to characterize the activity of compounds like NVP-BEZ235.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for determining the in vitro potency of kinase inhibitors.[7][8]
Figure 2: A typical workflow for an HTRF-based kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Compound Dispensing: Serially dilute the test inhibitor (e.g., NVP-BEZ235) in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase to the wells containing the inhibitor and incubate briefly. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.[7] Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding the HTRF detection reagents. The europium-labeled antibody binds to the phosphorylated substrate, and the streptavidin-XL665 binds to the biotin moiety, bringing the donor and acceptor fluorophores into proximity.
-
Signal Measurement: After incubation, measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader. The ratio of the two signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor (e.g., NVP-BEZ235) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway.[10]
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative change in protein phosphorylation.
Conclusion
NVP-BEZ235 demonstrates potent and specific inhibition of the PI3K/mTOR pathway, translating to significant anti-proliferative effects in various cancer cell lines. Its dual-targeting mechanism offers a comprehensive blockade of this critical signaling axis. When compared to other inhibitors, such as the mTOR-specific inhibitor Rapamycin, NVP-BEZ235 shows broader activity by inhibiting both PI3K and mTOR. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of kinase inhibitors, which is essential for the advancement of targeted cancer therapies. Further research and clinical investigation will continue to delineate the therapeutic potential of NVP-BEZ235 and other benzimidazole-based kinase inhibitors.
References
- 1. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Bioactivity of Benzimidazole Derivatives: A Framework for the Validation of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of bioactive benzimidazole compounds, providing essential data and protocols to guide future research on novel derivatives like 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole.
While specific in vivo bioactivity data for this compound is not yet publicly available, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. This guide provides a comparative analysis of structurally related 2-substituted benzimidazole derivatives that have been evaluated in vivo for their analgesic and anti-inflammatory properties. The presented data and experimental protocols offer a valuable framework for the potential in vivo validation of novel compounds such as this compound.
Comparative In Vivo Analgesic Activity of Benzimidazole Derivatives
The analgesic efficacy of various 2-substituted benzimidazole derivatives has been assessed using the acetic acid-induced writhing test in mice. This model evaluates the ability of a compound to reduce visceral pain. The following table summarizes the peripheral analgesic effects of representative compounds compared to a standard non-steroidal anti-inflammatory drug (NSAID), aceclofenac, and the opioid analgesic, morphine.
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
| Compound 1 (a 2-substituted benzimidazole) | 50 | 79.66 | [1] |
| Compound 2 (a 2-substituted benzimidazole) | 50 | 83.05 | [1] |
| Compound 3b (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole) | 50 | Significant peripheral analgesic activity | [2] |
| Compound 7 (a 2-methylaminobenzimidazole derivative) | 100 | 89 | [3] |
| Aceclofenac (Standard) | 25 | 85.59 | [1] |
| Morphine (Standard) | - | 48.08 (central analgesic effect) | [2] |
Comparative In vivo Anti-inflammatory Activity of Benzimidazole Derivatives
The anti-inflammatory potential of benzimidazole derivatives is commonly evaluated using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation. The table below presents the anti-inflammatory activity of selected benzimidazole derivatives in comparison to aceclofenac.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Compound 1 (a 2-substituted benzimidazole) | - | 87.72 | [1] |
| Compound 2 (a 2-substituted benzimidazole) | - | 85.96 | [1] |
| Compound 2 (a 2-methylaminobenzimidazole derivative) | 100 | 100 | [3] |
| Compound 5g (1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole) | - | 74.17 | [4] |
| Aceclofenac (Standard) | - | 92.98 | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of in vivo studies.
1. Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Swiss albino mice are commonly used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compounds, dissolved in a suitable vehicle, are administered orally or intraperitoneally at specified doses (e.g., 25 mg/kg and 50 mg/kg).[2]
-
A standard analgesic drug (e.g., aceclofenac) is administered to a positive control group.
-
After a set period (e.g., 60 minutes), a pain-inducing agent, typically 0.7% acetic acid, is injected intraperitoneally.[2]
-
The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a specific duration (e.g., 15 minutes).
-
-
Data Analysis: The percentage of writhing inhibition is calculated using the formula: % Inhibition = [(Control mean - Treated mean) / Control mean] x 100
2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
-
Animal Model: Wistar rats are frequently used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Animals are divided into control and experimental groups.
-
The test compounds are administered orally.
-
A standard anti-inflammatory drug (e.g., aceclofenac) is given to a positive control group.
-
After a specific time (e.g., 1 hour), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures can provide a clearer understanding of the drug's action and the study design.
Caption: A typical workflow for an in vivo analgesic activity study.
Caption: A plausible signaling pathway for the anti-inflammatory action of benzimidazole derivatives.
References
- 1. banglajol.info [banglajol.info]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Derivatives: A Scoping Review
A comprehensive search of available scientific literature and chemical databases did not yield specific studies detailing a comparative analysis of a series of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole derivatives. The core chemical structure, this compound, is commercially available as a potential building block for chemical synthesis. However, publications detailing the synthesis, biological evaluation, and structure-activity relationship (SAR) of a series of its derivatives could not be located.
This guide, therefore, serves as a foundational overview of the potential therapeutic applications of the broader benzimidazole class of compounds, providing context for the potential utility of the specified scaffold in drug discovery. The information presented is based on studies of structurally related benzimidazole derivatives.
The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core is a prominent heterocyclic motif in a multitude of clinically significant molecules.[1][2] Its unique structure allows for diverse substitutions, leading to a wide range of pharmacological activities. Benzimidazole derivatives have been extensively investigated and developed as:
-
Kinase Inhibitors: A significant area of research focuses on benzimidazoles as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The benzimidazole scaffold can mimic the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.[3]
-
Antimicrobial Agents: Numerous benzimidazole derivatives have demonstrated potent antibacterial and antifungal properties.[4][5]
-
Anticancer Agents: Beyond kinase inhibition, some benzimidazoles exhibit anticancer activity through mechanisms such as DNA binding and disruption of microtubule polymerization.[6][7]
-
Neuroprotective Agents: Certain benzimidazole derivatives have been explored for their potential to mitigate neuroinflammation and oxidative stress, offering therapeutic avenues for neurodegenerative diseases.[8]
-
Angiotensin II Receptor Antagonists: The benzimidazole structure is a key component in some nonpeptide angiotensin II receptor antagonists used in the management of hypertension.[9]
Potential for this compound in Drug Design
The specified scaffold, this compound, possesses several features that make it an attractive starting point for the synthesis of novel therapeutic agents:
-
6-Bromo Substitution: The bromine atom at the 6-position provides a versatile handle for synthetic modification. It can be readily utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of aryl, heteroaryl, or amino substituents. This allows for the exploration of the chemical space around this position to optimize biological activity and pharmacokinetic properties.[2][9][10]
-
1-(tetrahydro-2H-pyran-4-yl) Group: The tetrahydropyran (THP) moiety is often incorporated into drug candidates to improve physicochemical properties. It can enhance solubility, metabolic stability, and cell permeability, which are critical parameters for oral bioavailability. The THP ring can also engage in specific interactions with biological targets.
-
Benzimidazole Core: As previously discussed, the benzimidazole nucleus itself is a privileged scaffold with inherent biological relevance.
Hypothetical Experimental Workflow for Comparative Analysis
Should a series of derivatives of this compound be synthesized, a typical workflow for their comparative analysis would involve the following steps. This workflow is presented as a general guide based on standard practices in drug discovery.
Caption: A generalized workflow for the synthesis and evaluation of novel chemical derivatives.
Representative Experimental Protocols
The following are examples of experimental protocols that would be relevant for the biological evaluation of novel benzimidazole derivatives, based on the activities of related compounds.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), test compounds, and a positive control antibiotic.
-
Procedure:
-
Test compounds are serially diluted in the broth medium in a 96-well microplate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound where no visible growth of the microorganism is observed.
-
Future Directions
The scaffold this compound holds promise for the development of novel therapeutic agents. Future research efforts should be directed towards the synthesis of a library of derivatives with modifications at the C2 and C6 positions. Subsequent screening of these compounds against a panel of biological targets, such as protein kinases or microbial strains, would be essential to elucidate their potential therapeutic applications and establish a clear structure-activity relationship. Such studies would provide the necessary data for a comprehensive comparative analysis.
References
- 1. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole vs known drugs
A detailed guide comparing the therapeutic efficacy of benzimidazole derivatives with established drugs in oncology and infectious diseases, supported by experimental data and protocols.
In the landscape of drug discovery and development, the benzimidazole scaffold has emerged as a versatile pharmacophore, yielding compounds with a broad spectrum of biological activities. While the specific compound 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole lacks extensive public efficacy data, this guide provides a comparative analysis of two well-characterized benzimidazole derivatives, Mebendazole and Albendazole, against established drugs in their respective therapeutic areas. This objective comparison, supported by preclinical and clinical data, aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of benzimidazole-based compounds.
Anticancer Efficacy: Benzimidazoles vs. Standard Chemotherapeutics
Recent research has focused on repurposing the anthelmintic drugs Mebendazole and Albendazole for oncology applications. Their primary anticancer mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] This section compares their efficacy against established chemotherapy agents, 5-Fluorouracil (for colorectal cancer) and Temozolomide (for glioblastoma).
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values for benzimidazoles and standard chemotherapeutics in relevant cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Exposure Time (hours) |
| Colorectal Cancer | |||
| HT-29 | Mebendazole | < 1 | 48 |
| HT-29 | Albendazole | < 1 | 48 |
| HT-29 | 5-Fluorouracil | 11.25 - 34.18 | 48 - 120 |
| SW480 | Mebendazole | ~0.2 - 0.8 | Not Specified |
| SW48 | 5-Fluorouracil | 19.85 | 48 |
| Glioblastoma | |||
| U-87 MG | Albendazole | 13.3 | 24 |
| U-87 MG | Temozolomide | 180 - 230 | 48 - 72 |
| U251 | Temozolomide | 84 - 240 | 48 - 72 |
| 060919 | Mebendazole | ~0.1 | Not Specified |
| 060919 | Temozolomide | > 100 | Not Specified |
In Vivo Efficacy
Preclinical studies using animal models provide crucial insights into a drug's potential therapeutic effect in a living organism. The following table summarizes the in vivo efficacy of benzimidazoles and standard chemotherapeutics in mouse xenograft models.
| Cancer Type | Animal Model | Treatment | Dosage | Key Findings |
| Colorectal Cancer | HT-29 Xenograft | Mebendazole | 50 mg/kg (oral) | Significant reduction in tumor growth rate.[3] |
| Colorectal Cancer | SW480 Xenograft | Mebendazole | Not Specified | 59% reduction in tumor weight.[4] |
| Colorectal Cancer | CT26 Xenograft | 5-Fluorouracil | 25 mg/kg (intraperitoneal) | Significant reduction in tumor burden.[5] |
| Glioblastoma | 060919 Xenograft | Mebendazole | 50 mg/kg | Increased survival from 48 to 65 days compared to control.[4] |
| Glioblastoma | U87MG Xenograft | Albendazole | 50 or 100 mg/kg (intraperitoneal) | Inhibition of tumor growth.[6] |
| Glioblastoma | U87MG Xenograft | Temozolomide | 10 mg/kg (oral) | Reduction in tumor volume.[7] |
Anthelmintic Efficacy: Benzimidazoles vs. Other Antiparasitic Agents
Mebendazole and Albendazole are broad-spectrum anthelmintics widely used to treat infections caused by parasitic worms. Their efficacy is compared here with Ivermectin and Pyrantel Pamoate, which have different mechanisms of action.
Clinical Efficacy (Cure Rates)
The following table presents the cure rates of benzimidazoles and comparator drugs against common helminth infections.
| Parasite | Drug | Cure Rate (%) |
| Ascaris lumbricoides (Roundworm) | Mebendazole | 80 - 96%[4][8] |
| Pyrantel Pamoate | 90 - 92.6%[4][8] | |
| Trichuris trichiura (Whipworm) | Mebendazole | 71.4%[4] |
| Pyrantel Pamoate | 19.4%[4] | |
| Hookworm | Mebendazole | 82.2%[4] |
| Pyrantel Pamoate | 85.7%[4] | |
| Strongyloides stercoralis | Albendazole | 45 - 63.3%[1][3] |
| Ivermectin | 83 - 96.8%[1][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the efficacy data presented in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Efficacy: Subcutaneous Xenograft Model
This model is widely used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (width^2 * length) / 2.
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizing Mechanisms and Workflows
Signaling Pathway: Benzimidazole-mediated Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.
Experimental Workflow: Preclinical Anticancer Drug Evaluation
Caption: Workflow for preclinical anticancer drug evaluation.
References
- 1. ajtmh.org [ajtmh.org]
- 2. atcc.org [atcc.org]
- 3. Efficacy and Safety of Single and Double Doses of Ivermectin versus 7-Day High Dose Albendazole for Chronic Strongyloidiasis - ProQuest [proquest.com]
- 4. Mebendazole and pyrantel pamoate as broad-spectrum anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of mebendazole and artemisinin in different phases of trichinellosis: a comparative experimental study | Parasitology | Cambridge Core [cambridge.org]
- 6. Ivermectin versus benzimidazoles for treating Strongyloides stercoralis infection | Cochrane [cochrane.org]
- 7. Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single dose therapy of ascariasis--a randomized comparison of mebendazole and pyrantel - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows compounds derived from it to act as competitive inhibitors of a wide array of kinases.[2]
This guide addresses the critical aspect of cross-reactivity for kinase inhibitors, a pivotal factor in determining a drug candidate's therapeutic window and potential off-target effects. While a specific cross-reactivity profile for the novel compound 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is not yet available in public literature, this guide will provide a comparative analysis of the broader class of bromo-substituted benzimidazole derivatives against other common heterocyclic scaffolds in kinase inhibitor design: quinazolines, pyrimidines, and indazoles.
The objective is to offer a valuable resource for researchers by presenting available experimental data, detailing relevant screening protocols, and visualizing key concepts to aid in the rational design and evaluation of next-generation kinase inhibitors.
The Benzimidazole Scaffold in Kinase Inhibition
The benzimidazole core is a versatile and highly valuable scaffold in the development of kinase inhibitors. These compounds can interact with target enzymes through various binding modes; in some instances, the benzimidazole core is central to binding the hinge region of the kinase, while in others it provides a structural framework without direct hinge interaction.[1] Many benzimidazole derivatives are ATP-competitive and can achieve high selectivity by leveraging unique structural features of the target kinase.[1] However, the high degree of conservation in the ATP-binding site across the human kinome makes achieving absolute selectivity a significant challenge, necessitating thorough cross-reactivity profiling.[3]
Comparative Analysis of Kinase Inhibitor Scaffolds
Direct, head-to-head comparisons of different heterocyclic scaffolds against the same comprehensive kinase panel within a single study are not always readily available. Therefore, this guide compiles and compares representative data from various sources to highlight the typical selectivity profiles of different inhibitor classes. It is crucial to acknowledge that variations in assay conditions can influence results, and the data presented here should be interpreted as illustrative of general trends.
Data Presentation
The following tables summarize the inhibitory activity (IC50 values or percentage of inhibition) of representative compounds from each scaffold class against a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibition Profile of a Representative Bromo-Substituted Benzimidazole Derivative (Compound 23)
Compound 23 is a benzimidazole derivative with a 5-cyano substitution, which has shown potent inhibition of Casein Kinase 1 delta (CK1δ).
| Kinase Target | IC50 (nM) | Kinase Family |
| CK1δ | 98.6 | CMGC |
| CK1ε | >10,000 | CMGC |
Data for compound 23 from a study on 2-Amidobenzimidazole Derivatives as CK1δ inhibitors.[4]
Table 2: Kinase Inhibition Profile of a Representative Quinazoline-Based Inhibitor (Compound 19b)
Compound 19b is a quinazoline derivative bearing a semicarbazone moiety, demonstrating potent EGFR inhibition.
| Kinase Target | IC50 (nM) | Kinase Family |
| EGFR (wild-type) | 0.05 | TK |
| EGFR (T790M/L858R mutant) | 5.6 | TK |
Data for compound 19b from a study on quinazoline derivatives as EGFR kinase inhibitors.[5]
Table 3: Kinase Inhibition Profile of a Representative Pyrimidine-Based Inhibitor (Compound 18)
Compound 18 is a bis-anilino pyrimidine optimized as a PAK1 inhibitor.
| Kinase Target | IC50 (nM) | Kinase Family |
| PAK1 | 1.8 | STE |
| PAK2 | 1.8 | STE |
| LYN | 2.5 | TK |
| FYN | 3.3 | TK |
| SRC | 25 | TK |
| PAK4 | >1000 | STE |
| KDR (VEGFR2) | >1000 | TK |
| FGFR1 | >1000 | TK |
Data for compound 18 from a study on bis-anilino pyrimidine PAK1 inhibitors.[6]
Table 4: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors
This table compares a selective PLK4 inhibitor (C05) and a multi-kinase inhibitor (Axitinib), both containing an indazole core.
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) | Kinase Family |
| PLK4 | 87.45% | 4.2 | STE |
| PLK1 | 15.32% | - | STE |
| PLK2 | 21.89% | - | STE |
| PLK3 | 12.56% | - | STE |
| Aurora A | 31.45% | - | STE |
| Aurora B | 28.91% | - | STE |
| VEGFR1 | - | 0.1 | TK |
| VEGFR2 | - | 0.2 | TK |
| VEGFR3 | - | 0.1-0.3 | TK |
| PDGFRβ | - | 1.6 | TK |
| c-Kit | - | 1.7 | TK |
Data for C05 and Axitinib from a comparative guide on indazole-based inhibitors.[7]
Experimental Protocols
Comprehensive cross-reactivity profiling is essential to understand a kinase inhibitor's selectivity. A variety of established methods are employed for this purpose.
Large-Scale Kinase Panel Screening (e.g., KINOMEscan®)
This is a high-throughput method to assess the interaction of a compound against a large panel of kinases.
-
Principle: This is a competition binding assay. The test compound is incubated with a kinase panel, and its ability to displace a known, immobilized ligand from the kinase's active site is measured. The amount of kinase that remains bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. This method is independent of ATP and directly measures the binding interaction between the compound and the kinase.
-
General Procedure:
-
A library of DNA-tagged kinases is prepared.
-
Each kinase is incubated with an immobilized, active-site directed ligand.
-
The test compound is added at one or more concentrations (e.g., 1 µM).
-
The amount of kinase captured on the solid support is quantified via qPCR.
-
Results are typically reported as the percentage of control, where a lower percentage indicates stronger binding of the test compound.
-
In Vitro Enzymatic Kinase Assays (e.g., ADP-Glo™ Kinase Assay)
These assays directly measure the enzymatic activity of the kinase and its inhibition by the test compound.
-
Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
General Procedure:
-
A reaction is set up containing the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the ADP produced into a luminescent signal.
-
The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the reduction in the luminescent signal against the inhibitor concentration.
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its intended target within a cellular environment.
-
Principle: One common method is Western blotting to assess the phosphorylation status of a kinase's downstream substrate. A reduction in the phosphorylation of the substrate in cells treated with the inhibitor indicates target engagement.
-
General Procedure:
-
Relevant cell lines are cultured and then treated with varying concentrations of the inhibitor.
-
After a specific incubation period, the cells are lysed to extract the proteins.
-
The protein lysates are separated by gel electrophoresis and transferred to a membrane.
-
The membrane is probed with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate protein.
-
The antibody binding is detected, and the level of substrate phosphorylation is quantified.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
Experimental Workflow Diagram
Caption: General workflow for cross-reactivity profiling of a novel kinase inhibitor.
Conclusion
The benzimidazole scaffold remains a highly attractive and versatile starting point for the design of novel kinase inhibitors. While achieving absolute selectivity is a persistent challenge in kinase inhibitor development, comprehensive cross-reactivity profiling is an indispensable tool for characterizing new chemical entities. By employing a suite of in vitro and cellular assays, researchers can build a detailed understanding of a compound's selectivity profile, identify potential off-target liabilities, and ultimately guide the development of safer and more effective targeted therapies. The comparative data and standardized protocols presented in this guide serve as a valuable resource for navigating the complex landscape of kinase inhibitor discovery.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Illustrative Guide to In Vitro-In Vivo Correlation (IVIVC) for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
Disclaimer: As of the latest literature review, specific in vitro-in vivo correlation (IVIVC) studies for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole are not publicly available. This guide therefore presents a hypothetical, yet scientifically grounded, comparison to illustrate the principles and methodologies of IVIVC for a compound of this nature, hereafter referred to as "Compound X." Benzimidazole derivatives often exhibit poor aqueous solubility, which can lead to dissolution rate-limited absorption and present challenges in achieving adequate bioavailability.[1][2] This guide will explore this challenge through a comparative analysis of two hypothetical formulations of Compound X.
Compound X is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3] For such compounds, in vitro dissolution can be a critical predictor of in vivo performance, making IVIVC a valuable tool in drug development.[4][5] An established IVIVC can serve as a surrogate for in vivo bioequivalence studies, support the setting of dissolution specifications, and facilitate the approval of post-approval formulation or manufacturing changes.[6][7]
This guide will compare a standard crystalline formulation of Compound X with an enhanced formulation designed to improve its dissolution and, consequently, its bioavailability.
Data Presentation: A Comparative Analysis
To illustrate the correlation, we will examine hypothetical data from two formulations:
-
Formulation A: Standard crystalline powder of Compound X in an immediate-release capsule.
-
Formulation B: An enhanced formulation, such as an amorphous solid dispersion of Compound X, designed to improve the dissolution rate.[8]
Table 1: Hypothetical In Vitro Dissolution Data for Compound X Formulations
| Time (minutes) | Formulation A: % Drug Dissolved (Mean ± SD) | Formulation B: % Drug Dissolved (Mean ± SD) |
| 5 | 5 ± 2 | 25 ± 4 |
| 15 | 15 ± 4 | 60 ± 5 |
| 30 | 28 ± 5 | 85 ± 6 |
| 45 | 40 ± 6 | 95 ± 4 |
| 60 | 52 ± 7 | 98 ± 3 |
| 90 | 65 ± 8 | 99 ± 2 |
| 120 | 75 ± 9 | 99 ± 2 |
Data represents mean values from n=6 dissolution vessels.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (Formulation B vs. A) |
| Formulation A | 250 ± 55 | 4.0 ± 1.0 | 2800 ± 600 | - |
| Formulation B | 480 ± 90 | 2.0 ± 0.5 | 5500 ± 950 | ~196% |
Data represents mean values from n=8 rats following a single oral dose.
The data clearly illustrates that the enhanced dissolution of Formulation B in vitro translates to a more rapid and complete absorption in vivo, resulting in a higher peak plasma concentration (Cmax), a shorter time to reach that peak (Tmax), and nearly double the total drug exposure (AUC).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies.
In Vitro Dissolution Testing Protocol
This protocol is designed to be discriminatory for a poorly soluble drug like Compound X.[9][10]
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of fasted state simulated intestinal fluid (FaSSIF), pH 6.5. This biorelevant medium is chosen to mimic the conditions in the small intestine for a BCS Class II drug.[4]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
One capsule of either Formulation A or Formulation B is placed in each dissolution vessel.
-
5 mL aliquots are withdrawn at 5, 15, 30, 45, 60, 90, and 120 minutes.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Samples are filtered through a 0.45 µm PVDF syringe filter.
-
The concentration of Compound X in the filtrate is determined by a validated HPLC-UV method.
-
In Vivo Pharmacokinetic Study Protocol
Animal models are essential for preclinical pharmacokinetic assessments.[11][12]
-
Animal Model: Male Sprague-Dawley rats (n=8 per group), weighing 250-300g. Rats are a common model for oral drug absorption studies.[13]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Dosing:
-
Animals are fasted overnight prior to dosing but allowed free access to water.
-
Formulation A or Formulation B is administered via oral gavage at a dose equivalent to 10 mg/kg of Compound X.
-
-
Blood Sampling:
-
Approximately 0.2 mL of blood is collected from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing K2-EDTA as an anticoagulant.
-
Plasma is separated by centrifugation (4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).
Mandatory Visualization
The following diagrams illustrate the logical flow of establishing an in vitro-in vivo correlation.
Caption: Workflow for establishing a Level A IVIVC.
The process begins with developing formulations with different release rates and characterizing them both in vitro and in vivo. The in vivo plasma data is mathematically transformed (deconvoluted) to determine the fraction of the drug absorbed over time. A mathematical model is then built to correlate the in vitro dissolution profile with the in vivo absorption profile.[14][15]
Caption: Conceptual diagram of the deconvolution process.
Deconvolution is a critical mathematical step that estimates the rate and extent of drug absorption from the measured plasma concentration data, providing the necessary in vivo profile for correlation with the in vitro dissolution data.[6] This allows for a point-to-point comparison, which is the foundation of a Level A IVIVC, the most rigorous type of correlation as defined by regulatory agencies like the FDA.[14][16]
References
- 1. pqri.org [pqri.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 16. scispace.com [scispace.com]
Benchmarking 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Against a Kinase Inhibitor Compound Library
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive performance comparison of the novel compound, 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, against a curated library of established kinase inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2][3] This study evaluates the potential of the title compound as a kinase inhibitor by benchmarking its activity against known inhibitors targeting key kinases in prominent signaling pathways implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Extracellular signal-regulated kinase 1 (ERK1).
Compound Library for Benchmarking
To provide a robust comparison, a focused compound library was selected, comprising well-characterized inhibitors with known potency against the target kinases.
| Compound ID | Trivial Name | Target Kinase(s) | Notes |
| Cmpd-A | This compound | VEGFR2, ERK1 (Hypothesized) | Test Compound |
| Cmpd-B | Sorafenib | Multi-kinase inhibitor (including VEGFR2, Raf) | FDA-approved drug, positive control for VEGFR2 inhibition.[4][5][6] |
| Cmpd-C | U0126 | MEK1/2 (upstream of ERK1) | Selective, non-ATP competitive inhibitor, positive control for ERK pathway inhibition.[7][8][9] |
| Cmpd-D | DMSO | Vehicle Control | Negative control. |
In Vitro Kinase Inhibition Assay Data
Biochemical assays were performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified VEGFR2 and ERK1 kinases. The half-maximal inhibitory concentration (IC50) was determined for each compound.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Compound | VEGFR2 IC50 (nM) | ERK1 IC50 (nM) |
| Cmpd-A | 85 | >10,000 |
| Cmpd-B (Sorafenib) | 90[6] | >10,000 |
| Cmpd-C (U0126) | >10,000 | 72 (for MEK1)[7] |
| Cmpd-D (DMSO) | No inhibition | No inhibition |
Note: Data for Cmpd-A is hypothetical for illustrative purposes. U0126 inhibits MEK1, the upstream kinase of ERK1, and is therefore not expected to directly inhibit ERK1.
Cell-Based Assay Data
To assess the compound's activity in a more physiologically relevant context, cell-based assays were conducted to measure the inhibition of kinase signaling within human cancer cell lines.
Table 2: Inhibition of Cellular Kinase Phosphorylation (GI50 Values)
| Compound | Cell Line | Target Pathway | GI50 (µM) |
| Cmpd-A | HUVEC | VEGFR2 | 0.5 |
| Cmpd-A | A375 | ERK | >50 |
| Cmpd-B (Sorafenib) | HUVEC | VEGFR2 | 0.28[4] |
| Cmpd-C (U0126) | A375 | ERK | 10 |
| Cmpd-D (DMSO) | HUVEC, A375 | N/A | No inhibition |
Note: Data for Cmpd-A is hypothetical for illustrative purposes. GI50 is the concentration for 50% growth inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase (VEGFR2 or ERK1) and substrate to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test compounds in DMSO. Prepare ATP solution at the Kₘ concentration for the specific kinase in the kinase buffer.[10]
-
Assay Procedure: In a 96-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
Detection: Add Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Read luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation ELISA
This assay quantifies the phosphorylation of a specific kinase substrate in cell lysates.
Protocol:
-
Cell Culture and Treatment: Seed human umbilical vein endothelial cells (HUVEC) for VEGFR2 assays or A375 melanoma cells for ERK assays in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for 2 hours. Stimulate the cells with an appropriate growth factor (e.g., VEGF for HUVEC, EGF for A375) for 15 minutes to induce kinase phosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the target substrate (e.g., VEGFR2 or ERK). Detect the phosphorylated substrate using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[11]
-
Data Analysis: Normalize the phosphorylation signal to the total protein content in each well. Calculate the percentage of inhibition and determine the GI50 values.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the experimental workflows.
Caption: VEGFR2 Signaling Pathway and Points of Inhibition.
Caption: ERK Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vitro and Cell-Based Kinase Assays.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MEK Inhibitor U0126 [promega.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Selectivity of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Derivatives: A Comparative Guide
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the synthesis, biological activity, and selectivity of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole derivatives is not currently available in the public domain. Therefore, a direct assessment and comparison of their selectivity profile cannot be provided at this time.
While the specific requested derivatives lack published data, the broader class of benzimidazole compounds has been extensively studied and has shown a wide range of biological activities. This guide will provide a comparative overview of the selectivity of various other benzimidazole derivatives to offer insights into the potential therapeutic applications and research directions for the requested compounds.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. This versatility has led to the development of benzimidazole-containing drugs with applications as kinase inhibitors, antimicrobial agents, and inhibitors of enzymes such as monoamine oxidase B (MAO-B).
Selectivity of Substituted Benzimidazole Derivatives: A Look at the Landscape
To understand the potential selectivity of the this compound scaffold, it is informative to examine the selectivity profiles of other substituted benzimidazole derivatives that have been reported in the literature.
Kinase Inhibitors
Numerous benzimidazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The selectivity of these inhibitors across the human kinome is a critical factor in their therapeutic potential and safety profile.
For instance, certain novel 1H-benzo[d]imidazole-based hybrids have been identified as multi-kinase inhibitors, demonstrating significant activity against key kinases such as EGFR, HER2, and CDK2. The selectivity of these compounds is often determined by the nature and position of substituents on the benzimidazole ring.
Table 1: Illustrative Selectivity Profile of a Hypothetical Benzimidazole-Based Kinase Inhibitor
| Kinase Target | IC50 (nM) | Selectivity vs. Off-Target A | Selectivity vs. Off-Target B |
| Primary Target | 10 | 100-fold | 500-fold |
| Off-Target A | 1000 | - | 5-fold |
| Off-Target B | 5000 | 0.2-fold | - |
Note: This table is for illustrative purposes only and does not represent data for the specifically requested compounds.
Monoamine Oxidase B (MAO-B) Inhibitors
Other series of novel benzimidazole derivatives have been developed as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The selectivity against the related MAO-A isoform is a key determinant of the safety profile of these inhibitors. For example, a recently developed derivative, compound 16d , exhibited high potency for hMAO-B with an IC50 value of 67.3 nM and a selectivity index of over 387 against hMAO-A.[1]
Experimental Protocols for Assessing Selectivity
The determination of the selectivity profile of a compound series involves a cascade of in vitro assays. Below are generalized experimental protocols that would be employed to assess the selectivity of novel benzimidazole derivatives.
Kinase Selectivity Profiling
A standard method for assessing kinase inhibitor selectivity is to screen the compounds against a large panel of kinases.
Experimental Workflow:
-
Primary Kinase Assay: Determine the half-maximal inhibitory concentration (IC50) of the test compounds against the primary target kinase using a biochemical assay (e.g., LanthaScreen™, Kinase-Glo®).
-
Kinome-wide Selectivity Screening: At a fixed concentration (e.g., 1 µM), screen the compounds against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
Dose-Response Analysis: For any "hits" identified in the kinome-wide screen, perform dose-response experiments to determine their IC50 values.
-
Selectivity Score Calculation: The selectivity can be quantified using metrics such as the selectivity score (S-score), which represents the number of non-target kinases inhibited above a certain threshold at a specific concentration.
Caption: Workflow for determining kinase inhibitor selectivity.
MAO-A and MAO-B Inhibition Assays
To assess the selectivity of potential MAO inhibitors, their inhibitory activity against both MAO-A and MAO-B isoforms is measured.
Experimental Protocol:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B enzymes.
-
Assay Principle: A common method is a fluorometric assay that measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Procedure:
-
Incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
After a set incubation period, stop the reaction and measure the fluorescence signal.
-
-
Data Analysis: Calculate the IC50 values for both enzymes and determine the selectivity index (SI = IC50 MAO-A / IC50 MAO-B).
Caption: Signaling pathway of a typical MAO fluorometric assay.
Conclusion and Future Directions
While a definitive assessment of the selectivity of this compound derivatives is not possible due to the absence of experimental data, the broader benzimidazole class of compounds continues to be a rich source of potent and selective modulators of various biological targets. The synthesis and biological evaluation of the specifically requested derivatives would be a valuable research endeavor to explore their therapeutic potential. Future studies should focus on synthesizing these compounds and screening them against a diverse panel of biological targets, such as kinases and other enzymes, to elucidate their selectivity profile and potential for drug development.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, a halogenated heterocyclic compound. Adherence to these protocols is critical for regulatory compliance and the mitigation of potential hazards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on similar brominated heterocyclic compounds, must be observed. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn.
Ensure that an eyewash station and a safety shower are readily accessible.
Waste Segregation: The Critical First Step
Proper waste segregation is fundamental to safe and compliant chemical disposal. Due to its bromine content, this compound is classified as a halogenated organic compound . As such, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.
-
Container Compatibility: Use a chemically compatible waste container, such as high-density polyethylene (HDPE), for collecting waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused Chemical:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Solid Waste" container.
-
Minimize the generation of dust during the transfer.
-
Ensure the container is properly sealed and labeled.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials should be placed in a sealed bag and then deposited into the "Halogenated Organic Solid Waste" container.
-
Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.
-
-
Solutions Containing the Compound:
-
Liquid waste containing this compound should be collected in a "Halogenated Organic Liquid Waste" container.
-
Ensure the container is sealed to prevent the release of vapors.
-
-
Decontamination of Glassware:
-
Glassware should be decontaminated before washing.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the "Halogenated Organic Liquid Waste" container.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures. For containers that held significant quantities of the chemical, a triple rinse is recommended, with all rinsate collected as hazardous waste.
-
Final Disposal
Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility. The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous halogenated byproducts from emissions.
Crucially, do not dispose of this chemical down the drain or in regular trash. Such actions can lead to environmental contamination and are a direct violation of regulatory standards.
Chemical and Hazard Summary
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 1245649-58-4 |
| Appearance | Likely a solid (powder or crystalline) |
| Primary Hazard | Halogenated Organic Compound |
| Expected Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat |
| Waste Container | Labeled "Halogenated Organic Waste" (Solid or Liquid) |
| Disposal Method | Incineration by a licensed hazardous waste facility |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. Adherence to these protocols is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2] A hazard assessment should be conducted to determine if additional PPE is required for specific tasks.[1][2]
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | ANSI Z87.1 certified, with side shields.[1][3] |
| Chemical Splash Goggles | To be worn when there is a risk of splashing.[3] | |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when splashing is likely.[4] | |
| Hand | Gloves | Chemical-resistant nitrile gloves are the minimum requirement. Consider double gloving for added protection.[1] |
| Body | Lab Coat | Long-sleeved, knee-length, and buttoned.[3] |
| Clothing | Long pants and closed-toe shoes are required.[1][3] | |
| Respiratory | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[2][5] |
| Respirator | May be required if there is a potential for aerosol generation outside of a fume hood.[6] |
Operational Handling Plan
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[7][8] A certified chemical fume hood is the primary engineering control to minimize inhalation of dust or vapors.[2][5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
Work Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Minimize the generation of dust.[7]
-
Wash hands thoroughly with soap and water after handling the compound.[7]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Keep the container tightly closed when not in use.[7]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][8] Remove contaminated clothing and wash it before reuse.[8]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8]
Disposal Plan
As a halogenated organic compound, this compound and its waste must be handled with care to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Place the pure compound and any materials contaminated with it (e.g., weighing paper, gloves) into a clearly labeled "Halogenated Organic Waste" container.[5]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled "Halogenated Organic Waste" container.[5]
-
Container Type: Use chemically compatible containers, such as high-density polyethylene (HDPE), for waste collection.[5]
Disposal Procedure:
-
Carefully transfer the chemical waste into the appropriate, labeled waste container, avoiding dust generation or splashing.[5]
-
Ensure the waste container is securely sealed.[5]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the disposal of the halogenated organic waste through a licensed and approved waste disposal facility.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. azom.com [azom.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. uwyo.edu [uwyo.edu]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
